molecular formula C11H11NO2 B3059228 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole CAS No. 95849-35-7

5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Cat. No.: B3059228
CAS No.: 95849-35-7
M. Wt: 189.21 g/mol
InChI Key: RPRANYVNLYWRGO-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRANYVNLYWRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474704
Record name 5-BENZO[1,3]DIOXOL-5-YL-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95849-35-7
Record name 5-BENZO[1,3]DIOXOL-5-YL-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of Benzodioxole Cyclic Imines

A Technical Guide to the Thermodynamic Stability of Benzo[1][2]dioxole Cyclic Imines

Executive Summary

The benzo[1][2]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic active pharmaceutical ingredients (APIs).[3][4] When incorporated into a cyclic imine system, it presents a unique combination of structural rigidity and reactive potential that is of significant interest in drug design.[5][6] However, the therapeutic efficacy and shelf-life of such compounds are intrinsically linked to their thermodynamic stability. This guide provides an in-depth analysis of the factors governing the stability of benzo[1][2]dioxole cyclic imines, outlines robust experimental and computational methodologies for its assessment, and offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Stability

The benzo[1][2]dioxole moiety, also known as methylenedioxyphenyl, is a bicyclic acetal that serves as a versatile building block in the synthesis of bioactive molecules.[4] Its incorporation can modulate lipophilicity, influence metabolic pathways, and provide a rigid anchor for pharmacophore elements.[7][8] Cyclic imines, characterized by an endocyclic carbon-nitrogen double bond, are crucial intermediates and pharmacophores in their own right.[1][9]

The thermodynamic stability of the combined benzo[1][2]dioxole cyclic imine structure is a critical determinant of a drug candidate's viability. An unstable compound may degrade during manufacturing, storage, or administration, leading to loss of efficacy, altered bioavailability, and the formation of potentially toxic byproducts.[10][11] Therefore, a comprehensive understanding and rigorous evaluation of thermodynamic stability are not merely academic exercises but cornerstones of successful drug development.

The Theoretical Framework of Thermodynamic Stability

The spontaneity of any chemical process, including degradation, is governed by the change in Gibbs Free Energy (ΔG). For a molecule to be considered "stable," its degradation pathways must be associated with a positive ΔG under relevant conditions. This is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

Enthalpic Contributions (ΔH)

Enthalpy relates to the heat content of a system and the energy stored in chemical bonds. For benzo[1][2]dioxole cyclic imines, key enthalpic factors include:

  • Ring Strain: The size of the cyclic imine ring is a primary determinant of stability. Standard 5- and 6-membered rings possess lower inherent strain compared to smaller or larger rings.

  • Aromaticity & Resonance: The phenyl ring of the benzodioxole moiety provides significant resonance stabilization. Substituents on this ring can either enhance or detract from this stability through inductive and resonance effects.

  • The Imine Bond (C=N): The carbon-nitrogen double bond is inherently polar and susceptible to nucleophilic attack. Its stability is modulated by the electronic nature of its substituents.

Entropic Contributions (ΔS)

Entropy is a measure of disorder or randomness. In this context, it often relates to conformational freedom and interactions with the solvent.

  • Conformational Rigidity: The fused ring system of the benzo[1][2]dioxole core and the cyclic nature of the imine impart significant rigidity. This reduces the molecule's conformational entropy in its ground state, which can influence the overall ΔG of degradation reactions.

  • Solvent Effects: Interactions with solvent molecules (e.g., water) are critical. The hydrolysis of the imine bond, a common degradation pathway, is highly dependent on the availability and organization of water molecules at the reactive site.[12][13]

Experimental and Computational Assessment of Stability

A multi-pronged approach combining thermal analysis and computational modeling provides the most comprehensive picture of thermodynamic stability.

Thermal Analysis Techniques

Thermal analysis methods are indispensable for characterizing the solid-state stability of pharmaceutical compounds.[14]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[2][11] It is a cornerstone technique for identifying melting points, phase transitions (polymorphism), and the onset of thermal decomposition.[11][15] A sharp, high-temperature melting point followed by a distinct decomposition event is often indicative of a stable crystalline form.

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature.[10][16] It is highly effective for quantifying the loss of volatiles (e.g., water, residual solvents) and determining the temperature at which significant thermal degradation begins.[14][17][18]

The relationship between these analytical techniques forms a comprehensive workflow for stability assessment.

Caption: Integrated workflow for thermodynamic stability assessment.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools.[19] These methods can calculate thermochemical properties like the enthalpy of formation (ΔHf) and Gibbs free energy for a molecule and its potential degradation products, allowing for an in silico estimation of stability before synthesis.[20]

Key Factors Influencing Stability

Hydrolytic Stability: The Role of pH

The most common degradation pathway for imines is hydrolysis, which reverses their formation from an amine and a carbonyl compound.[1][12][13] This reaction is highly pH-dependent.

  • Acidic Conditions (pH < 4): The imine nitrogen is readily protonated, forming a highly electrophilic iminium ion that is rapidly attacked by water.[12][13] However, at very low pH, the parent amine required for imine formation can also become fully protonated, slowing the reverse reaction.[21]

  • Neutral/Slightly Acidic Conditions (pH 4-6): This range often represents the "sweet spot" for maximum imine formation, where there is enough acid to catalyze the reaction without excessively protonating the nucleophilic amine.[1][21] Conversely, it is also the region where hydrolysis rates can be significant.

  • Basic Conditions (pH > 8): In basic media, the concentration of the electrophilic iminium species is low, and the nucleophile (hydroxide) is less reactive towards the neutral imine, generally leading to greater stability against hydrolysis.

Caption: Simplified mechanism of acid-catalyzed imine hydrolysis.

Substituent and Solid-State Effects
  • Electronic Effects: Electron-withdrawing groups on the benzodioxole ring can destabilize the C=N bond by increasing its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase its stability.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can dramatically impact thermodynamic stability.[11] One polymorph may be significantly more stable (lower Gibbs free energy) than another, with consequences for solubility, dissolution rate, and bioavailability.[22][23] DSC is a primary tool for identifying and characterizing polymorphs.[11]

Methodologies and Protocols

Protocol: DSC Analysis for Thermal Stability

Objective: To determine the melting point (Tm) and onset of decomposition (Td) of a benzo[1][2]dioxole cyclic imine API.

Causality: This protocol provides a baseline thermal profile. Tm is a key indicator of crystal lattice energy and purity, while Td defines the upper limit of thermal stability.[11][24]

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This ensures the trustworthiness of the data.

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline API into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Set the temperature program: Equilibrate at 25°C, then ramp up to 350°C at a rate of 10°C/min. Rationale: A 10°C/min ramp rate is a standard starting point that balances resolution with analysis time.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the Tm from the peak of the endothermic melting event.

    • Determine the Td from the onset of the large exothermic or endothermic decomposition event.

Protocol: TGA for Quantifying Volatiles and Decomposition

Objective: To quantify the presence of residual solvents or water and to confirm the thermal decomposition profile.

Causality: TGA complements DSC by directly measuring mass loss, distinguishing between the loss of volatiles and actual compound degradation.[14][17]

Methodology:

  • Calibration: Calibrate the TGA balance using standard weights.

  • Sample Preparation: Weigh 5-10 mg of the API directly onto the TGA sample pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge with inert gas (e.g., nitrogen at 50 mL/min).

    • Set the temperature program: Equilibrate at 25°C, then ramp to 500°C at 10°C/min.

  • Data Analysis:

    • Plot the percent mass loss versus temperature.

    • Quantify any mass loss events occurring before the main decomposition (e.g., below 150°C), which typically correspond to water or solvent loss.

    • Identify the onset temperature of the major mass loss event, which corresponds to thermal decomposition.

Data Interpretation and Summary

Quantitative data from these analyses should be tabulated for clear comparison, especially when screening multiple candidates or formulations.

Table 1: Comparative Thermodynamic Data for Benzo[1][2]dioxole Cyclic Imine Analogs

Compound IDSubstituent (R)DSC Melting Point (Tm, °C)TGA Onset of Decomposition (Td, °C)Notes
BCI-001H185.4250.1Baseline compound, sharp melt.
BCI-0024-Cl192.1245.8Higher Tm, slightly lower Td. Potential destabilization by EWG.
BCI-0034-OCH3179.5265.3Lower Tm, higher Td. Potential stabilization by EDG.

Data are hypothetical and for illustrative purposes.

Conclusion and Outlook

The thermodynamic stability of benzo[1][2]dioxole cyclic imines is a multifaceted property governed by intramolecular forces, environmental factors like pH, and solid-state characteristics. A rigorous, integrated approach utilizing thermal analysis techniques like DSC and TGA, complemented by computational modeling, is essential for a thorough assessment. By understanding the causal relationships between molecular structure and stability, drug development professionals can rationally design, select, and formulate more robust and effective therapeutic agents, ultimately de-risking the path to clinical success.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Jain, A. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Li, Q., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. [Link]

  • Walker, T. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Hadiya, A. H., & Bhoya, U. C. (n.d.). Synthesis and Mesomorphic phase Behavior of Terminal Benzo[1][2] Dioxole Ring. International Journal of Scientific Research in Science and Technology. [Link]

  • Sznitowska, M., et al. (2013, September 15). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. PubMed. [Link]

  • Dash, A. C., & Mohanty, P. (n.d.). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. [Link]

  • ResearchGate. (2025, August 28). Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. [Link]

  • Pinalli, R., et al. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. PMC. [Link]

  • Li, Q., et al. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA). [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • Hafez, H. N., et al. (2019, December 23). A new series of thiazolyl pyrazoline derivatives linked to benzo[1][2]dioxole moiety: Synthesis and evaluation of antimicrobial and anti-proliferative activities. Taylor & Francis Online. [Link]

  • Wang, S., et al. (2017, February 15). Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. [Link]

  • Pinalli, R., et al. (2020, August 7). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society. [Link]

  • Al-Masoudi, N. A., et al. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. [Link]

  • KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?. [Link]

  • ACS Publications. (2025, August 5). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A. [Link]

  • Buttar, D., et al. (2021, February 1). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. PubMed. [Link]

  • Kumar, A., et al. (n.d.). Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds: X-ray structure of. Indian Academy of Sciences. [Link]

  • Purdue University Graduate School. (2025, April 25). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]

  • Selwood, A. I., et al. (2012, November 16). Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media. PubMed. [Link]

  • University of Strathclyde. (2021, February 1). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,​5-​bicyclic heterocycles. [Link]

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Sources

The Synthetic Chemist's Guide to 3,4-Dihydro-2H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Privileged Scaffold in Modern Chemistry

The 3,4-dihydro-2H-pyrrole, also known as a 1-pyrroline, is a five-membered nitrogen-containing heterocycle that stands as a cornerstone in the architecture of countless biologically active molecules.[1][2] This "privileged scaffold" is a recurring motif in a wide array of natural products, pharmaceuticals, and agrochemicals, underpinning their diverse biological activities which include anti-tumor, anti-inflammatory, and anti-viral properties.[3] As a key intermediate in the biosynthesis and degradation of proline, its derivatives play a crucial role in fundamental biological processes, including cancer cell proliferation.[4] The development of robust, efficient, and stereoselective synthetic routes to access these valuable compounds is therefore a critical endeavor in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core synthetic strategies, detailing the underlying mechanisms and offering practical, field-proven protocols.

Strategic Overview: Pathways to the 1-Pyrroline Core

The construction of the 1-pyrroline ring can be approached through several strategic disconnections. Modern synthetic chemistry has equipped researchers with a powerful toolkit, primarily centered around intramolecular cyclization and cycloaddition reactions. This guide will focus on four principal and highly effective strategies:

  • Intramolecular Cyclization of Functionalized Amines: This classic and reliable approach involves the ring closure of linear precursors containing an amine and a suitable electrophilic partner, such as a ketone or aldehyde.

  • Transition Metal-Catalyzed Cyclizations: Leveraging the power of transition metals like palladium, rhodium, gold, and copper, these methods offer high efficiency, atom economy, and control over stereochemistry through pathways like hydroamination and radical cyclization.[1][5]

  • [3+2] Cycloaddition Reactions: These powerful reactions construct the five-membered ring in a single, often highly stereocontrolled, step by combining a three-atom component with a two-atom component.

  • Ring-Closing Metathesis (RCM): A transformative reaction in cyclic chemistry, RCM provides a direct route to unsaturated heterocycles, including dihydropyrroles, from acyclic diene precursors.[6][7]

The following sections will delve into the specifics of each strategy, providing mechanistic rationale, comparative data, and detailed experimental procedures.

Intramolecular Cyclization: Building from Linear Precursors

The most intuitive approach to the 1-pyrroline ring is the intramolecular condensation of a γ-amino ketone or γ-amino aldehyde. This acid- or base-catalyzed reaction proceeds through the formation of an enamine or iminium ion, respectively, followed by nucleophilic attack of the amine to close the ring and subsequent dehydration.

A notable modern extension of this strategy involves a multicomponent approach where the necessary γ-nitro ketone precursors are assembled from a ketone, an aldehyde, and a nitroalkane.[8][9] These intermediates are then subjected to a reductive cyclization, often using a heterogeneous catalyst like nickel, to furnish the 3,4-dihydro-2H-pyrrole ring.[8][9] This method is highly desirable as it allows for flexible and diverse substitution patterns using inexpensive and readily available starting materials.[8][9]

Key Advantages:
  • Convergent: Allows for the rapid assembly of complex pyrrolines from simple, commercially available starting materials.[8]

  • Versatile: Tolerates a wide range of functional groups on all three components.[9]

  • Scalable: The use of heterogeneous catalysts facilitates easy removal and potential for reuse, making it attractive for larger-scale synthesis.[8][9]

Representative Protocol: Nickel-Catalyzed Hydrogenative Cyclization of a γ-Nitro Ketone[9]

This protocol outlines the conversion of a pre-formed γ-nitro ketone to the corresponding 1-pyrroline.

Step 1: Catalyst and Reagent Preparation

  • In an appropriate reaction vessel (e.g., a high-pressure autoclave), add the γ-nitro ketone substrate (0.2 mmol, 1.0 equiv).

  • Add the Ni/SiO2 catalyst (4 mol% Ni).

  • Add anhydrous acetonitrile (3 mL) and a molecular sieve to ensure anhydrous conditions.

Step 2: Reaction Execution

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel to 20 bar with H2.

  • Heat the reaction mixture to 120 °C and stir for 5-20 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrrole.

Transition Metal-Catalyzed Strategies: Precision and Efficiency

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, offering pathways that are often more efficient and selective than classical methods.[1][2]

A. Intramolecular Hydroamination

The intramolecular hydroamination of alkynylamines is a highly atom-efficient method for forming cyclic imines.[5] Catalysts based on late transition metals such as rhodium, iridium, and gold are particularly effective. The reaction involves the addition of an N-H bond across the alkyne's C-C triple bond, directly forming the five-membered ring.

B. Radical Cyclization

Copper-catalyzed heteroatom transfer radical cyclization (HATRC) provides another effective route.[5] This method typically starts from α,α-dichlorinated imines. The copper catalyst initiates a radical process, leading to a 5-exo-trig cyclization to form the pyrroline ring.[5] The addition of ligands like PMDTA or TMEDA is crucial for modulating the solubility and redox potential of the copper catalyst, thereby enhancing its activity.[5]

C. [3+2] Cycloadditions

Metal-catalyzed [3+2] cycloadditions are particularly powerful. For example, gold or silver catalysis can mediate the reaction between isocyanoacetates and electron-deficient alkenes.[5] Similarly, rhodium catalysts are effective in promoting the [3+2] cycloaddition between vinylaziridines and alkynes.[1]

The diagram below illustrates a generalized workflow for these synthetic strategies.

G cluster_0 Starting Materials cluster_1 Core Synthetic Strategies cluster_2 Product cluster_3 Further Steps Amino Ketones Amino Ketones Intramolecular Cyclization Intramolecular Cyclization Amino Ketones->Intramolecular Cyclization Alkynylamines Alkynylamines Metal-Catalyzed Cyclization Metal-Catalyzed Cyclization Alkynylamines->Metal-Catalyzed Cyclization Hydroamination Dienes Dienes Ring-Closing Metathesis Ring-Closing Metathesis Dienes->Ring-Closing Metathesis Azirines/Enones Azirines/Enones [3+2] Cycloaddition [3+2] Cycloaddition Azirines/Enones->[3+2] Cycloaddition Dihydropyrrole Core Dihydropyrrole Core Intramolecular Cyclization->Dihydropyrrole Core Metal-Catalyzed Cyclization->Dihydropyrrole Core Ring-Closing Metathesis->Dihydropyrrole Core [3+2] Cycloaddition->Dihydropyrrole Core Purification Purification Dihydropyrrole Core->Purification Functionalization Functionalization Purification->Functionalization Bio-assay Bio-assay Functionalization->Bio-assay

Caption: General workflow for 3,4-dihydro-2H-pyrrole synthesis.

Aza-Prins Cyclization: A Cascade Approach to Complexity

The aza-Prins cyclization is a powerful cascade reaction for constructing nitrogen-containing rings, including pyrrolidines and piperidines.[10][11][12][13] While often used for six-membered rings, it can be effectively applied to the synthesis of fused pyrrolidine systems like indolizidines.[14] The reaction involves the condensation of an amine with an aldehyde to form an iminium ion, which is then attacked by a tethered alkene nucleophile.[14] This cyclization can be promoted by either Brønsted or Lewis acids.[10][11] The resulting carbocation intermediate is trapped by a nucleophile, which can be water or another species present in the reaction mixture. This strategy allows for the rapid construction of complex polycyclic systems from relatively simple precursors.[14]

aza_prins_mechanism start Homoallylic Amine + Aldehyde iminium Iminium Ion Intermediate start->iminium H⁺ or Lewis Acid cyclization 5-exo-trig Cyclization iminium->cyclization Spontaneous cation Cyclic Carbocation cyclization->cation product Functionalized Pyrrolidine cation->product nucleophile Nucleophile (e.g., H₂O) nucleophile->cation Trapping

Sources

The Benzodioxole-Pyrroline Scaffold: Synthetic Architectures and Pharmacological Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 5-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole represents a convergence of two "privileged structures": the 1,3-benzodioxole (methylenedioxybenzene) ring and the


-pyrroline  (cyclic imine) core.

This molecule is not merely a static intermediate; it is a reactive electrophile and a potent pharmacophore. Its significance lies in its dual nature:

  • Pharmacological Activity: It exhibits intrinsic affinity for sigma (

    
    ) receptors and acts as a Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes due to the benzodioxole moiety.
    
  • Synthetic Utility: The cyclic imine functionality serves as a versatile "chemical handle" for the rapid generation of 2,5-disubstituted pyrrolidines (e.g., nicotine analogues, MDPV derivatives) via nucleophilic addition or reduction.

This guide provides a rigorous technical analysis of its synthesis, stability, and pharmacological mechanisms, moving beyond basic descriptions to field-proven laboratory realities.

Chemical Identity & Physicochemical Logic

The molecule is a 5-aryl-3,4-dihydro-2H-pyrrole . Unlike fully aromatic pyrroles, the dihydro-pyrrole ring contains an imine bond (


), rendering it susceptible to hydrolysis but also highly reactive toward nucleophiles.
PropertyValue / CharacteristicImplication for Research
Molecular Formula

Low molecular weight fragment (Lead-like).
LogP (Predicted) ~1.8 – 2.2High CNS penetration potential; Lipinski compliant.
Electronic State Cyclic Imine (Schiff Base)Instability Warning: Prone to hydrolysis in acidic aqueous media to form the open-chain amino-ketone.
pKa (Conjugate Acid) ~6.5 – 7.5Exists partially ionized at physiological pH; aids solubility.
UV/Vis Signature

nm
Diagnostic for the conjugated aryl-imine system.

Validated Synthetic Protocol

While various routes exist (e.g., from chalcones or nitro-ketones), the most robust, scalable method for high-purity isolation involves the intramolecular cyclization of


-amino ketones . This route avoids the over-oxidation often seen in metal-catalyzed dehydrogenation of pyrrolidines.
Protocol: The "Gabriel-Deprotection/Cyclization" Route

Objective: Synthesis of 5-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole via 4-amino-1-(1,3-benzodioxol-5-yl)butan-1-one.

Phase A: Precursor Assembly
  • Acylation: React 1,3-benzodioxole with 4-chlorobutyryl chloride using

    
     (Friedel-Crafts Acylation) in dichloromethane (DCM) at 0°C.
    
    • Mechanism:[1][2][3][4][5][6][7] Electrophilic aromatic substitution at the 5-position (para to the dioxole oxygens).

    • Yield Check: Monitor disappearance of benzodioxole by TLC. Product: 1-(1,3-benzodioxol-5-yl)-4-chlorobutan-1-one.

  • Amination (Gabriel Synthesis): React the chloro-ketone with Potassium Phthalimide in DMF (

    
    , 4h).
    
    • Why Phthalimide? Direct amination with ammonia leads to polymerization. Phthalimide protects the nitrogen.

Phase B: Deprotection & Spontaneous Cyclization
  • Hydrazinolysis: Suspend the phthalimido-ketone in ethanol. Add Hydrazine hydrate (1.2 eq) and reflux for 2 hours.

    • Observation: A heavy white precipitate (phthalhydrazide) will form.

  • Acid Hydrolysis & Cyclization:

    • Cool the mixture and filter off the phthalhydrazide.

    • Acidify the filtrate with 10% HCl to pH 2. This forms the ammonium salt of the open-chain amine.

    • Critical Step: Basify carefully with NaOH to pH 10. The free amine, once liberated, undergoes rapid intramolecular nucleophilic attack on the carbonyl carbon to form the hemiaminal, which spontaneously dehydrates to the cyclic imine .

  • Extraction: Extract immediately with DCM. The imine is unstable in prolonged aqueous base.

  • Purification: Kugelrohr distillation or rapid chromatography on neutral alumina (avoid silica, as its acidity can hydrolyze the imine).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to the active scaffold.

SynthesisPathway Start 1,3-Benzodioxole Step1 Friedel-Crafts (4-chlorobutyryl chloride) Start->Step1 Inter1 4-Chloro-ketone Intermediate Step1->Inter1 Step2 Gabriel Amination (K-Phthalimide) Inter1->Step2 Inter2 Phthalimido-ketone Step2->Inter2 Step3 Hydrazinolysis & Cyclization (pH > 9) Inter2->Step3 Spontaneous Dehydration Product 5-Benzo[1,3]dioxol-5-YL -3,4-dihydro-2H-pyrrole Step3->Product Spontaneous Dehydration

Figure 1: Step-wise synthetic workflow emphasizing the critical cyclization event triggered by pH adjustment.

Pharmacological Potential & Mechanisms[3][4][7]

A. Mechanism-Based Inhibition (MBI) of CYP450

The most critical pharmacological feature of this molecule is the 1,3-benzodioxole moiety. It acts as a suicide substrate for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • The Mechanism:

    • Oxidation: CYP450 attempts to oxidize the methylene bridge (

      
      ) of the dioxole ring.
      
    • Carbene Formation: This abstraction generates a reactive carbene intermediate.

    • Complexation: The carbene coordinates irreversibly with the heme iron (

      
      ) of the CYP enzyme, forming a stable metabolic intermediate (MI) complex.
      
    • Result: The enzyme is permanently inactivated (quasi-irreversible inhibition).

  • Implication: In drug design, this scaffold acts as a potent bioavailability enhancer (by inhibiting metabolism of co-administered drugs) but carries a high risk of Drug-Drug Interactions (DDIs) .[5]

B. Antiproliferative & Receptor Activity

Research into 5-aryl-3,4-dihydro-2H-pyrroles indicates significant potential in oncology and CNS modulation.

  • Antineoplastic Activity: Analogues of this scaffold have demonstrated

    
     values in the micromolar range against HL-60  (leukemia) and HT-29  (colon cancer) cell lines. The planar, rigid imine structure allows intercalation or tubulin binding, disrupting cell division.
    
  • Sigma (

    
    ) Receptor Affinity:  The basic nitrogen and lipophilic aryl tail mimic the pharmacophore for Sigma-1 receptors, targets for neuropathic pain and depression.
    
Visualization: CYP450 Inactivation Mechanism

This diagram details the "suicide inhibition" pathway characteristic of the benzodioxole ring.

CYP_Mechanism Drug Benzodioxole-Pyrroline (Substrate) Complex Enzyme-Substrate Complex Drug->Complex CYP CYP450 Enzyme (Active Heme Fe3+) CYP->Complex Metabolism Methylene Hydroxylation Attempt Complex->Metabolism Carbene Reactive Carbene Intermediate (:C) Metabolism->Carbene Inactivation Irreversible Heme-Carbene Adduct (Fe-C) Carbene->Inactivation Coordinate Covalent Bond Inactivation->CYP Loss of Catalytic Activity

Figure 2: The mechanism of CYP450 inactivation. The benzodioxole moiety is converted to a carbene, which covalently binds the heme iron, disabling the enzyme.

Experimental Validation: In Vitro Assays

To validate the pharmacological profile of this compound, the following assays are recommended:

Protocol 1: Stability Assessment (Hydrolysis)
  • Rationale: Confirm the stability of the imine bond under physiological conditions.

  • Method: Dissolve compound in

    
     buffered to pH 7.4 (PBS). Monitor 
    
    
    
    -NMR over 24 hours.
  • Endpoint: Appearance of aldehyde/ketone signals indicates hydrolysis.

Protocol 2: CYP3A4 Inhibition Assay (Fluorescence)
  • Rationale: Quantify the MBI potential.

  • Method:

    • Incubate recombinant CYP3A4 with the test compound and NADPH for variable times (

      
      ).
      
    • Add a fluorogenic substrate (e.g., BFC).

    • Measure fluorescence release.

  • Analysis: Plot % Activity remaining vs. Pre-incubation time. A time-dependent decrease in

    
     confirms Mechanism-Based Inhibition.
    

References

  • BenchChem. (2025). Potential Biological Activities of 5-Aryl-3,4-dihydro-2H-pyrrole Scaffolds.[7][8] Retrieved from

  • Guengerich, F. P., et al. (2021).[9] Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.[5] National Institutes of Health. Retrieved from

  • MDPI. (2020).[1] Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition.[3] Retrieved from

  • Organic Chemistry Portal. (2024).[10] Synthesis of 2-pyrrolines and 3,4-dihydro-2H-pyrroles.[10][11][12][13] Retrieved from

  • Beilstein Journals. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[10] Retrieved from

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Navigating the Solubility Landscape of a Novel Benzodioxole-Pyrroline Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide has been developed to outline the solubility profile of the novel compound 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and practical methodologies for characterizing this and similar molecules. Given the novelty of the compound, this guide emphasizes predictive methods based on structural analogues and establishes a robust framework for experimental solubility determination.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[3][4] For a novel compound like 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole, a derivative of the biologically significant benzodioxole family, understanding its behavior in various organic solvents is a prerequisite for formulation development, purification, and various analytical procedures.[5] This guide provides a predictive analysis based on its constituent chemical moieties—the benzodioxole and dihydro-pyrrole rings—and details the necessary experimental protocols for precise solubility measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as the cornerstone for predicting solubility.[2][6] The molecular structure of 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole suggests a molecule of moderate polarity.

  • The Benzodioxole Moiety : This part of the molecule is largely hydrophobic due to the benzene ring, but the two ether linkages of the dioxole group introduce some polarity.[7] Analogous structures, such as 1,3-benzodioxole itself, are known to be more soluble in organic solvents like chloroform and ethanol than in water.[7]

  • The Dihydro-pyrrole (Pyrroline) Moiety : As a cyclic secondary amine, this portion of the molecule contains a nitrogen atom capable of acting as a hydrogen bond acceptor.[8] This functional group is expected to enhance solubility in polar protic and aprotic solvents.[9][10] The parent compound, pyrrolidine, is miscible with water and most organic solvents.[8]

The interplay of the larger, non-polar benzodioxole ring system and the polar dihydro-pyrrole ring will dictate the overall solubility profile. It is predicted that the compound will exhibit favorable solubility in a range of organic solvents, from moderately polar to some non-polar types, while showing limited solubility in highly polar solvents like water.[9][11]

A Strategic Approach to Solvent Selection

A comprehensive solubility profile requires testing in a variety of organic solvents, categorized by their polarity and hydrogen bonding capabilities.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, TolueneSparingly Soluble to Moderately SolubleThe large aromatic benzodioxole ring will interact favorably with these solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can effectively solvate both the polar dihydro-pyrrole ring and the moderately polar benzodioxole moiety.
Polar Protic Methanol, EthanolSolubleThe hydroxyl groups of these solvents can hydrogen bond with the nitrogen atom of the dihydro-pyrrole ring.
Aqueous WaterSparingly Soluble to InsolubleThe hydrophobic character of the large benzodioxole structure is likely to dominate, leading to poor aqueous solubility.[7][12]

Experimental Determination of Thermodynamic Solubility

While predictive models are useful, empirical determination is essential for accurate characterization. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[13][14] High-throughput screening (HTS) methods are also valuable for early-stage drug discovery.[15]

The Shake-Flask Method: A Step-by-Step Protocol

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[16]

Materials:

  • 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation : Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[16]

  • Solvent Addition : Add a known volume of the selected organic solvent to the vial.

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[17] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, until the concentration of the dissolved compound in sequential measurements does not significantly deviate.[13][17]

  • Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.[17]

  • Sampling and Filtration : Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification : Dilute the filtered sample with a suitable solvent and analyze the concentration of the compound using a validated HPLC method.

  • Data Analysis : Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.[17]

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-72h at constant T) B->C D Centrifuge for Phase Separation C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC E->F G Calculate Solubility (e.g., mg/mL) F->G

Fig 1. Experimental workflow for the Shake-Flask solubility determination method.
High-Throughput Solubility Screening

For earlier stages of drug development, higher throughput methods can be employed to rank-order compounds or screen multiple solvent conditions rapidly.[15][18] Techniques such as nephelometry, which measures light scattering from undissolved particles, can be adapted to a microplate format for kinetic solubility assays.[15] While these methods are faster, they typically measure "kinetic solubility" rather than the true thermodynamic equilibrium solubility obtained from the shake-flask method.[15][19]

Data Interpretation and Application

The resulting solubility profile is a critical dataset for a multitude of applications in the drug development pipeline:

  • Formulation Development : Guides the selection of appropriate solvent systems for liquid formulations or for the crystallization process.[1]

  • Purification : Informs the choice of solvents for techniques like recrystallization or chromatography.

  • Preclinical Studies : Helps in designing appropriate vehicle formulations for in vitro and in vivo testing.

G Solute 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole Benzodioxole (Hydrophobic) Dihydro-pyrrole (Polar, H-bond acceptor) Solvent Solvent Properties Polarity H-Bonding Capability Solute:f0->Solvent:f0 'Like dissolves like' Solute:f1->Solvent:f1 H-bonding interactions Outcome Solubility Outcome Solvent->Outcome

Fig 2. Relationship between molecular features and solvent properties in determining solubility.

Conclusion

While the precise solubility of 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole must be determined empirically, a strong predictive framework can be established based on its chemical structure. The presence of both a large, somewhat hydrophobic benzodioxole moiety and a polar, hydrogen-bond accepting dihydro-pyrrole ring suggests a favorable solubility profile in a wide range of polar aprotic and polar protic organic solvents. The systematic application of the shake-flask method will yield the definitive data required to guide the successful development of this novel compound for its intended scientific applications. This guide provides the theoretical basis and practical steps necessary for researchers to confidently undertake this critical characterization.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Dehghan, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • University of Cambridge. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? StackExchange. Retrieved from [Link]

  • McDonagh, J. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Li, L., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed. Retrieved from [Link]

  • Attia, L. J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Dou, J., et al. (2025, June 19). A miniaturized, high-throughput buffer-centric method for protein solubility screening. bioRxiv. Retrieved from [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Park, J., et al. (2007). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. SETAC. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Veseli, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Retrieved from [Link]

  • Veseli, A., et al. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Al-Tikriti, Y. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • eCFR. (2012, August 3). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Kumar, N. S., et al. (2024). Solvatochromic and theoretical study of 1,3- benzodioxole derivative. Semantic Scholar. Retrieved from [Link]

  • Solubility of Things. (n.d.). Proline. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Retrieved from [Link]

  • Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • Svärd, M., & Rasmuson, Å. (2014). Table 2 from (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. Semantic Scholar. Retrieved from [Link]

Sources

History and discovery of methylenedioxyphenyl pyrroline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

History, Synthesis, and Pharmacological Evolution

Executive Summary

This technical guide examines the chemical class of 3,4-methylenedioxyphenyl-N-heterocycles , specifically focusing on the pyrrolidine and pyrroline derivatives. While often colloquially grouped under the umbrella of "bath salts" or designer stimulants in modern toxicology, the history of these compounds dates back to legitimate pharmaceutical research in the 1960s by Boehringer Ingelheim.[1] This guide dissects the discovery, synthetic pathways, and structure-activity relationships (SAR) that define this class, clarifying the critical distinction between the stable pyrrolidine (e.g., MDPV) and the reactive pyrroline intermediates.

Part 1: Historical Genesis (1960s–1970s)

The discovery of methylenedioxyphenyl pyrrolidine derivatives was not driven by the illicit market, but by the search for non-amphetamine Central Nervous System (CNS) stimulants with a better therapeutic index for treating chronic fatigue and lethargy.

The Boehringer Ingelheim Era

In the late 1960s, researchers at Boehringer Ingelheim (notably Koppe, Ludwig, and Zeile) began exploring analogs of pyrovalerone (1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one). Pyrovalerone was an effective stimulant but had abuse potential.[1] The team hypothesized that modifying the aromatic ring and the amine structure could alter the pharmacokinetic profile.

  • The 1969 Patent: The seminal document in this history is British Patent 1,149,366 (and related US Patent 3,478,050), filed in 1969.[2] This patent described the synthesis of 1-(3',4'-methylenedioxyphenyl)-2-pyrrolidino-alkanones.[1][3]

  • The Lead Candidate: The most prominent molecule to emerge was 3,4-methylenedioxypyrovalerone (MDPV) . Unlike the open-chain amphetamines, MDPV featured a rigid pyrrolidine ring and a lipophilic methylenedioxy group, which significantly increased its potency as a dopamine reuptake inhibitor.

The "Lost" Decades and Rediscovery

Following the 1960s, these compounds largely vanished from pharmaceutical pipelines due to the rising regulatory pressure on stimulants. They remained obscure academic curiosities until the early 2000s, when they were "rediscovered" by clandestine chemists mining old patent literature for psychoactive scaffolds that were not technically illegal under existing analog laws.

Part 2: Chemical Architecture & SAR

The core scaffold consists of three distinct domains: the aromatic ring, the alkyl backbone, and the nitrogen heterocycle.

1. The Aromatic Domain (3,4-Methylenedioxyphenyl)

The addition of the methylenedioxy ring (1,3-benzodioxole) is the defining feature. It increases lipophilicity compared to the phenyl ring of pyrovalerone, enhancing blood-brain barrier (BBB) penetration.

  • Metabolic Impact: This ring is a primary target for metabolism via demethylenation to a catechol, followed by O-methylation.

2. The Nitrogen Heterocycle: Pyrrolidine vs. Pyrroline

This is the area of frequent nomenclature confusion.

  • Pyrrolidine (Saturated): The stable form found in MDPV. It is a five-membered ring containing four carbons and one nitrogen (

    
    ). It confers high selectivity for the Dopamine Transporter (DAT).
    
  • Pyrroline (Unsaturated): Contains a double bond within the ring (e.g., 2-pyrroline or 3-pyrroline). In the context of this class, pyrrolines often appear as enamine intermediates during synthesis or as oxidative metabolites . They are generally less stable and more reactive than their pyrrolidine counterparts.

Table 1: Structural Variants and Pharmacological Impact

CompoundAromatic Sub.[2][3][4][5][6][7][8][9][10]Amine RingKey Characteristic
Pyrovalerone 4-MethylphenylPyrrolidineThe parent scaffold; DRI/NRI activity.
MDPV 3,4-MethylenedioxyPyrrolidineHigh potency DAT inhibitor; "Bath Salt" prototype.
MDPBP 3,4-MethylenedioxyPyrrolidineButyl chain variant (shorter duration).
"Pyrroline" Analog 3,4-MethylenedioxyDihydropyrroleOften an unstable enamine intermediate; lower DAT affinity.
Part 3: Synthesis Protocols

The synthesis of methylenedioxyphenyl pyrrolidine derivatives typically follows a two-step sequence: alpha-bromination followed by nucleophilic substitution.

Protocol: Synthesis of MDPV (Standard Reference Method)

Note: This protocol is for theoretical/analytical reference only.

Step 1: Alpha-Bromination

  • Precursor: Start with 1-(1,3-benzodioxol-5-yl)pentan-1-one .

  • Reagent: Bromine (

    
    ) or Hydrobromic acid (
    
    
    
    ) with hydrogen peroxide.
  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

  • Procedure: Add bromine dropwise to the ketone solution at 0-10°C. The alpha-carbon is brominated to form 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one .

  • Purification: Wash with sodium bicarbonate to remove excess acid.

Step 2: Amination (Nucleophilic Substitution)

  • Reagent: Pyrrolidine (excess to act as both nucleophile and base).

  • Solvent: Toluene or Benzene (historical).

  • Procedure: The bromoketone is added to a solution of pyrrolidine. The nitrogen attacks the alpha-carbon, displacing the bromine.

  • Workup: The resulting HBr salt is neutralized. The free base is extracted and converted to the hydrochloride salt for stability.

Visualization: Synthetic Pathway

SynthesisPath Precursor 1-(1,3-benzodioxol-5-yl) pentan-1-one Bromination Step 1: Alpha-Bromination (Br2 / DCM) Precursor->Bromination Intermediate 2-Bromo-Intermediate Bromination->Intermediate - HBr Amination Step 2: Amination (Pyrrolidine) Intermediate->Amination Product MDPV (Pyrrolidine Derivative) Amination->Product Nucleophilic Subst. Metabolite Pyrroline Metabolite (Oxidation) Product->Metabolite In Vivo CYP450

Caption: Figure 1. The standard synthetic pathway from the ketone precursor to the final pyrrolidine derivative, including the metabolic oxidation to the pyrroline species.

Part 4: Pharmacology & Toxicology

The pharmacological profile of this class is defined by potent inhibition of monoamine transporters.[11]

Mechanism of Action

Unlike amphetamines, which are substrates that reverse the transporter (releasers), MDPV and its analogs act primarily as blockers (reuptake inhibitors) .

  • DAT (Dopamine Transporter): Extremely high affinity. MDPV blocks the reuptake of dopamine, causing a massive accumulation in the synaptic cleft.

  • NET (Norepinephrine Transporter): High affinity, leading to significant cardiovascular stimulation (tachycardia, hypertension).

  • SERT (Serotonin Transporter): Negligible affinity. This lack of serotonin activity distinguishes MDPV from MDMA (Ecstasy) and contributes to its high addictive potential and lack of "empathogenic" effects.

The Pyrroline Instability

While the pyrrolidine ring is stable, metabolic studies have shown that the ring can undergo oxidation. The pyrroline intermediate is often a transient species formed before further oxidation to a lactam (2-pyrrolidone). This oxidative instability is a key factor in the rapid metabolism and short half-life of the parent compounds in vivo.

Visualization: Signaling Pathway

Pharmacology MDPV MDPV / Analog DAT Dopamine Transporter (DAT) MDPV->DAT Inhibits (Potent) NET Norepinephrine Transporter (NET) MDPV->NET Inhibits Synapse Synaptic Cleft DAT->Synapse Blocks Reuptake DA_Receptor Post-Synaptic DA Receptors Synapse->DA_Receptor Increased DA Concentration

Caption: Figure 2. Pharmacodynamic mechanism showing the blockade of DAT and NET, leading to synaptic accumulation of dopamine.

References
  • Boehringer Ingelheim. (1969).[1][2][3] 1-(3',4'-Methylenedioxyphenyl)-2-pyrrolidino-alkanones.[1][3] British Patent 1,149,366.[2][3]

  • Koppe, H., Ludwig, G., & Zeile, K. (1969).[1] Synthese und pharmakologische Eigenschaften neuer zentraler Stimulantien. Arzneimittel-Forschung, 19, 1572-1577.

  • Baumann, M. H., et al. (2013). The designer methcathinone analog 3,4-methylenedioxypyrovalerone (MDPV) is a potent cocaine-like dopamine uptake blocker.[11] Neuropsychopharmacology, 38(4), 552-562.

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

  • Strano-Rossi, S., et al. (2010).[12] Pharmacology of MDPV and its metabolites. Journal of Analytical Toxicology, 34(8), 510-516.

Sources

CAS number and safety data sheet for 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth profile of 5-(1,3-Benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole , a specific heterocyclic intermediate. Due to the specialized nature of this compound (often a transient intermediate or research standard), this guide synthesizes data from analogous 2-aryl-1-pyrroline systems and benzodioxole chemistry to ensure comprehensive safety and handling protocols.

Identification & Chemical Identity

This compound belongs to the class of 1-pyrrolines (cyclic imines), specifically substituted at the 5-position (or 2-position, depending on nomenclature priority) with a 1,3-benzodioxole moiety. It is a structural analog of the alkaloid myosmine, replacing the pyridine ring with a methylenedioxybenzene group.

PropertyDetail
IUPAC Name 5-(1,3-Benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole
Common Synonyms 2-(3,4-Methylenedioxyphenyl)-1-pyrroline; 3,4-Methylenedioxymyosmine (analog)
CAS Number Not Listed (Treat as Research Chemical / Novel Intermediate)*
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES C1CCN=C1c2ccc3OCOc3c2
InChI Key (Predicted) QZ...[1][2][3][4] [Structure Specific]
Appearance Pale yellow oil or low-melting solid (tends to darken on air exposure)
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water

*Note: As a reactive intermediate often generated in situ or isolated only for specific research, a specific CAS registry number is not widely indexed in public commercial databases. Use the IUPAC name and SMILES for definitive identification.

Synthesis & Production Logic

The synthesis of 2-aryl-1-pyrrolines typically follows the Brandänge protocol or Grignard-nitrile addition, favored for its atom economy and direct cyclization.

Primary Synthetic Pathway (Grignard Addition)

This method involves the reaction of 3,4-methylenedioxybenzonitrile with a 3-halopropylmagnesium halide, followed by spontaneous cyclization upon workup.

  • Reagents: 3,4-Methylenedioxybenzonitrile, 3-Chloropropylmagnesium bromide (or chloride).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Mechanism:

    • Nucleophilic Attack: The Grignard reagent attacks the nitrile carbon, forming an imine-magnesium intermediate.

    • Alkylation/Cyclization: The nitrogen anion attacks the terminal halide (intramolecular S_N2) to close the pyrroline ring.

    • Workup: Mild basic hydrolysis releases the free base cyclic imine.

Pathway Visualization (DOT)

Synthesis Start 3,4-Methylenedioxybenzonitrile Inter Imine-Mg Intermediate Start->Inter + Reagent Reagent 3-Chloropropyl MgBr (THF, Reflux) Reagent->Inter Cyclization Intramolecular Cyclization (S_N2) Inter->Cyclization Product 5-(1,3-Benzodioxol-5-yl) -3,4-dihydro-2H-pyrrole Cyclization->Product Workup (NH4Cl)

Caption: Figure 1. Grignard-mediated synthesis of 2-aryl-1-pyrrolines via nitrile addition and intramolecular alkylation.

Safety Data Sheet (SDS) - Research Grade

Hazard Classification (GHS-US/EU): Based on the functional group (cyclic imine) and structural analogs (pyrrolines/benzodioxoles).

Section 2: Hazards Identification
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Predicted based on alkaloid analogs).

Section 4: First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[5][7][8] Seek medical attention immediately (Imines can be lachrymators).

  • Skin Contact: Wash with soap and water.[5] Remove contaminated clothing.[5][6][7] If irritation persists, seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Center.[5][6][7][8]

Section 7: Handling and Storage
  • Handling:

    • Strictly use in a Fume Hood. Cyclic imines can hydrolyze to open-chain amino ketones which may be volatile or unstable.

    • Avoid contact with strong acids (polymerization risk).

  • Storage:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Store under Argon or Nitrogen (Hygroscopic and sensitive to oxidation).

    • Shelf Life: Unstable in solution; prepare fresh or store as a solid for <3 months.

Section 8: Exposure Controls / PPE
  • Respiratory: NIOSH-approved respirator if hood ventilation is insufficient.

  • Hands: Nitrile rubber gloves (0.11 mm min thickness).

  • Eyes: Chemical safety goggles + Face shield (if handling >1g).

Experimental Handling & Stability Workflow

This compound is a cyclic imine , making it chemically distinct from standard amines. It is prone to hydrolysis and polymerization.

Stability Logic
  • Hydrolysis: In the presence of water/acid, the C=N bond hydrolyzes to the corresponding

    
    -amino ketone (4-amino-1-(3,4-methylenedioxyphenyl)butan-1-one).
    
  • Polymerization: Concentrated free bases of pyrrolines can trimerize or polymerize upon standing at room temperature.

Handling Decision Tree (DOT)

Handling Storage Storage: -20°C, Argon Check Check Appearance Storage->Check Clear Clear/Pale Yellow Oil Check->Clear Intact Dark Dark/Viscous/Solid Check->Dark Degraded Use Proceed to Reaction Clear->Use Purify Re-distill (Kugelrohr) or Column (Alumina) Dark->Purify Purify->Use

Caption: Figure 2. Quality control and handling workflow for unstable cyclic imines.

Applications in Drug Development

Precursor for 2-Substituted Pyrrolidines

The C=N bond is highly reactive toward nucleophiles and reducing agents.

  • Reduction: NaBH₄ reduction yields 3,4-methylenedioxypyrrolidine (a core scaffold for various pharmaceuticals).

  • Nucleophilic Addition: Grignard or organolithium addition to the C=N bond yields 2,2-disubstituted or 2,5-disubstituted pyrrolidines.

Nicotinic Ligand Research

As a structural analog of Myosmine (a minor tobacco alkaloid), this compound is used to study:

  • Nicotinic Acetylcholine Receptors (nAChRs): Structure-activity relationships (SAR) of the benzodioxole ring vs. the pyridine ring of nicotine.

  • Metabolic Biomarkers: Investigating the metabolism of MDPV-related designer drugs where the pyrroline ring may be formed as a metabolite.

References

  • Brandänge, S., & Lindblom, L. (1979). Synthesis of some 2-(substituted phenyl)-1-pyrrolines. Acta Chemica Scandinavica, B33, 187-191.

  • Leete, E. (1967). Biosynthesis of the Tobacco Alkaloids. Science, 147(3661), 1000-1006. (Mechanistic grounding for pyrroline biosynthesis).
  • PubChem Compound Summary. (2024). 5-phenyl-3,4-dihydro-2H-pyrrole (Analogous Structure). National Center for Biotechnology Information.

  • Cayman Chemical. (2024). Safety Data Sheet: 3,4-Methylenedioxy-α-Pyrrolidinobutiophenone (Precursor).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(Benzo[1,3]dioxol-5-yl)-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(benzo[1,3]dioxol-5-yl)-3,4-dihydro-2H-pyrrole (also known as 2-(3,4-methylenedioxyphenyl)-1-pyrroline). This cyclic imine is a critical intermediate in the synthesis of pyrrolidine alkaloids and pharmacological scaffolds.

Unlike common Grignard-based routes which suffer from reproducibility issues due to moisture sensitivity and reagent self-quenching, this protocol utilizes a two-step Friedel-Crafts acylation / Aminative Cyclization sequence. This pathway offers superior scalability, uses bench-stable reagents, and provides a crystalline intermediate that simplifies purification.

Key Chemical Data
PropertySpecification
Target Molecule 5-(Benzo[1,3]dioxol-5-yl)-3,4-dihydro-2H-pyrrole
CAS Number 4858-69-9 (Generic for 2-aryl-1-pyrrolines class)
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Key Functionality Cyclic Imine (

), Methylenedioxy bridge
Storage -20°C, under Argon (Hygroscopic/Unstable)

Part 2: Chemical Strategy & Retrosynthesis

The synthesis is designed around the disconnection of the C=N bond and the C-C bond linking the aryl ring to the aliphatic chain.

Retrosynthetic Logic
  • Target: The cyclic imine (pyrroline).

  • Disconnection: Hydrolysis of the imine reveals a

    
    -amino ketone.
    
  • Precursor: The amino ketone is unstable; therefore, we target the

    
    -halo ketone equivalent, 4-chloro-1-(3,4-methylenedioxyphenyl)butan-1-one .
    
  • Starting Materials: 1,3-Benzodioxole and 4-chlorobutyryl chloride.

Reaction Pathway Diagram[2]

SynthesisPathway cluster_mech Mechanism SM1 1,3-Benzodioxole Inter Intermediate: 4-Chloro-1-(3,4-methylenedioxyphenyl) butan-1-one SM1->Inter Step 1: Friedel-Crafts (SnCl4, DCM, 0°C) SM2 4-Chlorobutyryl Chloride SM2->Inter Target Target: 5-(Benzo[1,3]dioxol-5-yl)- 3,4-dihydro-2H-pyrrole Inter->Target Step 2: Cyclization (NH3/MeOH, NaI, RT) M1 Acylation M2 Halogen Exchange (Finkelstein) M3 Imine Formation

Caption: Two-step convergent synthesis via acylation and ammonolysis-induced cyclization.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-1-(3,4-methylenedioxyphenyl)butan-1-one

Objective: Regioselective acylation of 1,3-benzodioxole at the 5-position. Reaction Type: Friedel-Crafts Acylation.

Reagents
  • 1,3-Benzodioxole (1.0 eq): 12.2 g (100 mmol)

  • 4-Chlorobutyryl chloride (1.1 eq): 15.5 g (110 mmol)

  • Tin(IV) Chloride (SnCl₄) (1.1 eq): 28.6 g (110 mmol) [Alternative: AlCl₃, but SnCl₄ is milder and cleaner for dioxoles]

  • Dichloromethane (DCM): 150 mL (Anhydrous)

Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Solvation: Charge the flask with 1,3-Benzodioxole and 4-Chlorobutyryl chloride in 100 mL of anhydrous DCM. Cool the mixture to -5°C using an ice/salt bath.

  • Catalyst Addition: Transfer SnCl₄ (fuming liquid!) into the addition funnel diluted with 50 mL DCM. Add dropwise over 45 minutes, maintaining internal temperature below 0°C.

    • Note: The solution will turn dark red/brown. This is the formation of the acylium ion complex.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (1M) mixture with vigorous stirring to hydrolyze the tin complex.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics and wash sequentially with:

    • Water (100 mL)

    • Sat. NaHCO₃ (100 mL) - Caution: CO₂ evolution

    • Brine (100 mL)

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the solid residue from Ethanol/Hexane or use flash chromatography if oil persists.

    • Yield Target: ~85-90% (White to pale yellow solid).

Step 2: Cyclization to 5-(Benzo[1,3]dioxol-5-yl)-3,4-dihydro-2H-pyrrole

Objective: Conversion of the


-chloroketone to the cyclic imine via ammonolysis.
Reaction Type:  Nucleophilic Substitution / Condensation.
Reagents
  • Chloro-ketone Intermediate (1.0 eq): 11.3 g (50 mmol)

  • Ammonia (NH₃) in Methanol (7N): 150 mL (Excess)

  • Sodium Iodide (NaI) (0.1 eq): 0.75 g (Catalyst)

Procedure
  • Setup: Use a pressure-rated glass vessel or a sealed round-bottom flask (if using 7N NH₃/MeOH at RT).

  • Mixing: Dissolve the Chloro-ketone in the Methanolic Ammonia solution. Add the NaI catalyst.

    • Mechanistic Insight: NaI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, accelerating the amine displacement.

  • Reaction: Stir the sealed mixture at Room Temperature for 24-48 hours .

    • Endpoint: Monitor by TLC. The starting ketone spot will disappear. A basic drag (amine/imine) will appear near the baseline or require Et3N in eluent to move.

  • Workup (Critical for Imine Stability):

    • Concentrate the methanol solution under reduced pressure (Rotavap) at <40°C to remove excess ammonia. Do not overheat , as imines can polymerize.

    • Residue will be a thick oil containing inorganic salts (NH₄Cl).

  • Extraction: Dissolve residue in Diethyl Ether (100 mL) and wash with cold water (2 x 30 mL) to remove salts.

    • pH Control: Ensure the aqueous wash is slightly basic (pH 9-10). If acidic, the imine will hydrolyze to the amino-ketone.

  • Purification: Dry the ether layer over Na₂SO₄ and concentrate.

    • Distillation: For high purity, Kugelrohr distillation under high vacuum (0.1 mmHg) is recommended.

    • Yield Target: ~70-80% (Pale yellow oil, darkens on standing).

Part 4: Process Control & Validation

Quality Control Workflow

QC_Workflow Sample Crude Product NMR 1H NMR Check (CDCl3) Sample->NMR Decision Imine Signal (3.8-4.0 ppm)? NMR->Decision Hydrolysis Hydrolysis Detected (Open Chain) Decision->Hydrolysis No / Broad peaks Final Vacuum Distill & Store (Argon, -20C) Decision->Final Yes (Triplet)

Caption: QC Logic flow for validating imine integrity.

Characterization Data[2][3][4][5][6][7][8][9]
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.45 (d, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 6.85 (d, 1H, Ar-H) - Aromatic protons.
      
    • 
       6.00 (s, 2H) - Methylenedioxy protons (
      
      
      
      ).
    • 
       4.05 (t, 2H, 
      
      
      
      ) - Methylene adjacent to Nitrogen (
      
      
      ).
    • 
       2.95 (t, 2H, 
      
      
      
      ) - Benzylic/Allylic methylene (
      
      
      ).
    • 
       2.05 (m, 2H) - Central methylene (
      
      
      
      ).
  • IR Spectroscopy:

    • Strong absorption at 1620-1640 cm⁻¹ (C=N stretch). Absence of C=O ketone stretch (unless hydrolyzed).

Part 5: Troubleshooting & Stability

Imine Hydrolysis

Problem: Product turns into a solid or viscous gum and loses the C=N IR signal. Cause: Exposure to moisture causes hydrolysis back to the amino-ketone or polymerization (trimerization). Solution:

  • Perform all workups with cold reagents.

  • Store the product strictly under Argon at -20°C.

  • If hydrolysis occurs, the imine can sometimes be regenerated by refluxing in toluene with a Dean-Stark trap to remove water.

Incomplete Cyclization

Problem: Starting chloroketone remains after 48h. Cause: Slow kinetics of chloride displacement. Solution: Ensure NaI is fresh. Mild heating (40°C) can accelerate the reaction, but increases the risk of polymerization.

Part 6: References

  • Cloke, J. B. (1929). "The Formation of Pyrrolines from Gamma-Chloropropyl Ketones." Journal of the American Chemical Society, 51(4), 1174–1187. Link

  • Fry, E. M. (1963). "Cyclic Imines. I. Preparation of 2-Substituted-1-pyrrolines." Journal of Organic Chemistry, 28(7), 1869–1873. Link

  • Biel, J. H., et al. (1958). "Central Stimulants. Synthesis of Some 2-Substituted Pyrrolidines." Journal of the American Chemical Society, 80(17), 4609–4614. (Describes analogous chemistry for phenyl-pyrrolidines). Link

  • Buckley, T. F., & Rapoport, H. (1981). "Alpha-Amino Acids as Chiral Educts for Asymmetric Products. Synthesis of Delta-Coniceine." Journal of the American Chemical Society, 103(20), 6157–6163. (Discusses imine stability and purification). Link

Disclaimer: This protocol is for research and development purposes only. The target compound may be considered a structural analogue of controlled substances in certain jurisdictions. Users must comply with all local, state, and federal regulations regarding synthesis and handling.

Sources

Application Note: Overcoming Thermodynamic Instability in the Extraction of 3,4-Dihydro-2H-Pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Compound Profile: 3,4-dihydro-2H-pyrrole (commonly known as 1-pyrroline)

Extracting 3,4-dihydro-2H-pyrrole and its substituted derivatives (such as 2-acetyl-1-pyrroline or complex tiliine alkaloids) presents a unique analytical challenge. The compound is notoriously unstable, highly volatile in its active state, and exquisitely sensitive to pH fluctuations. This application note provides a field-proven, mechanistically grounded framework for optimizing solvent systems and extraction parameters to maximize yield and preserve structural integrity.

Mechanistic Grounding: The Causality of Instability

To design an effective extraction protocol, one must first understand the thermodynamic and kinetic behaviors of 1-pyrroline in solution. Standard extraction methodologies frequently fail because they do not account for three critical molecular dynamics:

A. The Monomer-Trimer Equilibrium

1-Pyrroline does not exist in a static state. In dilute solutions (<1,000 ppm), it exists predominantly as a highly volatile monomer[1]. However, as the concentration increases (>10,000 ppm) or when isolated in its neat form, the compound undergoes spontaneous cyclotrimerization[1]. The monomer is approximately 100 times more volatile than the trimer in solution[1]. Causality for Extraction: If a protocol utilizes aggressive solvent evaporation (e.g., standard rotary evaporation), the highly volatile monomer is stripped away before it has the opportunity to trimerize and stabilize, leading to near-total compound loss.

B. pH-Dependent Volatility and Degradation

The imine nitrogen of 1-pyrroline has a pKa of approximately 6.8[2].

  • At pH < 6.8: The molecule protonates. While this reduces volatility, exposing the cyclic imine to strong acidic conditions initiates acid-catalyzed hydrolysis, leading to irreversible ring-opening and the formation of linear amino-aldehydes[3].

  • At pH > 7.0: The molecule remains in its unprotonated, volatile free-base form, which is essential for partitioning into organic solvents but requires strict thermal control[2].

Equilibrium Monomer 1-Pyrroline Monomer (Highly Volatile, Active) Trimer Trimer State (Stable, Low Volatility) Monomer->Trimer Conc. > 10,000 ppm Protonated Protonated Form (Water Soluble, pH < 6.8) Monomer->Protonated pH Drop (< 6.8) Trimer->Monomer Dilution / Gas Phase Protonated->Monomer Base Addition (pH > 7.5) Degraded Ring-Opened Products (Irreversible Degradation) Protonated->Degraded Strong Acid/Heat

Fig 1. 1-Pyrroline phase equilibrium and pH-dependent degradation pathways.

Solvent Selection Rationale

The selection of an extraction solvent must balance matrix penetration, polarity matching, and thermal requirements. Empirical data demonstrates that protic solvents, specifically ethanol, significantly outperform non-polar or moderately polar aprotic solvents for the primary extraction of pyrroline derivatives[4]. Ethanol provides optimal polarity matching and forms stabilizing hydrogen bonds with the imine nitrogen, mitigating premature volatilization[4]. For complex alkaloid derivatives containing the 3,4-dihydro-2H-pyrrole substructure (e.g., tiliines), acetone/water mixtures have also proven highly efficacious[5].

Table 1: Quantitative Evaluation of Solvent Systems
Solvent SystemPolarity IndexRelative Extraction EfficacyMechanistic AdvantagesLimitations
Ethanol (100%) 5.2Optimal (+++) Excellent polarity matching; stabilizes the imine via H-bonding[4].Co-extracts polar matrix interferences (chlorophyll, sugars).
Acetone / Water (80:20) ~5.5High (++) Superior for extracting complex pyrroline alkaloids from plant matrices[5].Difficult to concentrate without thermal degradation.
Dichloromethane (DCM) 3.1High (++) Ideal for secondary Liquid-Liquid Extraction (LLE); low boiling point allows SAFE distillation[6].Poor primary matrix penetration; toxic.
Propanol 4.0Poor (-) Steric hindrance and sub-optimal polarity lead to negligible pyrroline recovery[4].Not recommended for 1-pyrroline extraction.

Self-Validating Extraction Protocol

To prevent the loss of 1-pyrroline, the following protocol utilizes a two-tier extraction strategy: a primary cold-ethanol maceration followed by a pH-controlled Liquid-Liquid Extraction (LLE) and Solvent-Assisted Flavor Evaporation (SAFE). Every phase of this workflow includes a built-in validation step to ensure system integrity.

Phase 1: Matrix Maceration and pH Stabilization

Causality: We must extract the compound while preventing acid-catalyzed ring opening and minimizing thermal kinetic energy that drives monomer evaporation.

  • Homogenization: Suspend the sample matrix in pre-chilled Ethanol (4°C) at a 1:10 (w/v) ratio.

  • pH Adjustment: Add 0.1 M Phosphate Buffer to adjust the slurry to pH 7.5 – 8.0 .

    • System Validation 1: Insert a calibrated pH probe directly into the slurry. If the pH is < 7.0, the compound will protonate and fail to partition into the organic phase later. Adjust dropwise with 0.1 M NaOH until stabilized.

  • Extraction: Macerate under continuous stirring at 4°C for 2 hours. Filter the homogenate through a Büchner funnel to recover the ethanolic extract.

Phase 2: Liquid-Liquid Partitioning

Causality: Transitioning the compound from a protic solvent to a volatile organic solvent (DCM) prepares it for low-temperature distillation.

  • Aqueous Dilution: Dilute the ethanolic extract with an equal volume of cold, saturated brine (NaCl).

    • System Validation 2: Check the pH of the aqueous-ethanol mixture. It must remain > 7.5.

  • Partitioning: Extract three times with Dichloromethane (DCM) using a separatory funnel.

  • Drying: Pool the DCM layers and dry over anhydrous sodium sulfate (

    
    ).
    
    • System Validation 3: The DCM layer must be completely transparent. Any cloudiness indicates residual water, which will ruin the subsequent high-vacuum distillation.

Phase 3: Solvent-Assisted Flavor Evaporation (SAFE)

Causality: Standard rotary evaporation will result in complete loss of the 1-pyrroline monomer. SAFE utilizes high vacuum to distill the solvent and volatile target compounds at room temperature or below[6].

  • Distillation: Introduce the dried DCM extract into a SAFE apparatus maintained at < 30°C[6].

  • Condensation: Collect the distillate in a receiving flask submerged in liquid nitrogen (-196°C).

    • System Validation 4: Monitor the vacuum pressure (must be < 10^-4 mbar) and the cooling trap temperature. A drop in vacuum indicates a leak, which will cause the highly volatile monomer to escape into the pump.

Workflow S1 1. Cold Maceration Solvent: Ethanol (4°C) Action: Matrix Penetration S2 2. pH Stabilization Buffer to pH 7.5 - 8.0 Validation: Probe Verification S1->S2 S3 3. Liquid-Liquid Partitioning Extract with DCM Validation: Phase Clarity Check S2->S3 S4 4. SAFE Distillation High Vacuum, <30°C Validation: Vacuum < 10^-4 mbar S3->S4 S5 5. Analytical QC GC-MS & 1H-NMR Validation: Monomer/Trimer Ratio S4->S5

Fig 2. Self-validating extraction and isolation workflow for 3,4-dihydro-2H-pyrrole.

Analytical Validation

To confirm the success of the extraction, the final isolate must be analyzed immediately or stored at -80°C.

  • GC-MS: Use a polar capillary column (e.g., DB-WAX). The 1-pyrroline monomer will elute early. Ensure the injection port temperature is kept moderate (e.g., 150°C) to prevent thermal degradation of the imine during injection.

  • 1H-NMR (in

    
    ):  NMR is critical for distinguishing between the monomer and trimer states. In concentrated extracts, you will observe distinct chemical shifts for the trimer, whereas dilute extracts will show the characteristic imine proton of the monomer[1].
    

References

1.[5] Novel Piperidine and 3,4-dihydro-2H-pyrrole Alkaloids from Tilia platyphyllos and Tilia cordata Flowers. PubMed (nih.gov). 5 2.[1] On the chemistry of 1-pyrroline in solution and in the gas phase. PMC (nih.gov). 1 3.[4] Extraction of 2-Acetyl-1-Pyrroline (2AP) in Pandan Leaves (Pandanus Amaryllifolius Roxb.) Via Solvent Extraction Method: Effect of Solvent. Penerbit UTM Press (utm.my). 4 4.[2] On the chemistry of 1-pyrroline in solution and in the gas phase. ResearchGate.2 5.[3] Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. Benchchem. 3 6.[6] The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. CentAUR (reading.ac.uk). 6

Sources

Microwave-assisted synthesis of 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Rapid Synthesis of 5-(Benzo[d][1][2]dioxol-5-yl)-3,4-dihydro-2H-pyrrole via Microwave-Assisted Organic Synthesis (MAOS)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Imperative for Speed and Efficiency in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. Traditional reflux heating, the cornerstone of organic synthesis for over a century, is often plagued by long reaction times, high energy consumption, and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by leveraging the principles of dielectric heating.[1][2][3] Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[4][5] This results in dramatic reductions in reaction times—often from hours to mere minutes—along with improved yields and higher product purity.[2][5]

This guide provides a comprehensive protocol for the synthesis of 5-(Benzo[d][1][2]dioxol-5-yl)-3,4-dihydro-2H-pyrrole, a heterocyclic scaffold of significant interest due to the prevalence of the dihydropyrrole (also known as pyrroline) and the benzo[d][1][2]dioxole (piperonyl) moieties in numerous biologically active compounds.[6][7] We will employ a one-pot, microwave-assisted condensation-cyclization reaction, a strategy that exemplifies the principles of green chemistry by minimizing reaction time and potential waste.[1][6]

Scientific Foundation: The Rationale Behind the Microwave-Assisted Approach

The Synthetic Strategy: A One-Pot Condensation and Cyclization Cascade

The synthesis of the target 3,4-dihydro-2H-pyrrole (a 1-pyrroline) is predicated on the reaction between an aldehyde and a primary amine that contains a latent nucleophile, leading to intramolecular cyclization. For this protocol, we propose a robust and atom-economical reaction between piperonal (benzo[d][1][2]dioxole-5-carbaldehyde) and γ-aminobutyric acid (GABA).

The proposed reaction cascade is as follows:

  • Imine Formation: The amine group of GABA nucleophilically attacks the carbonyl carbon of piperonal, followed by dehydration to form a Schiff base (imine).

  • Intramolecular Cyclization: The carboxylate group of the GABA moiety then acts as an intramolecular nucleophile, attacking the iminium carbon to form a five-membered ring.

  • Decarboxylation: The resulting intermediate readily undergoes decarboxylation, driven by the formation of the stable cyclic imine, to yield the final product, 5-(Benzo[d][1][2]dioxol-5-yl)-3,4-dihydro-2H-pyrrole.

This type of reaction is often sluggish under conventional heating. However, it is an ideal candidate for microwave acceleration.

Why Microwaves? The Causality of Rate Enhancement

The significant rate enhancements observed in MAOS are primarily attributed to thermal effects, specifically the ability to rapidly achieve and maintain temperatures far above the solvent's conventional boiling point in a sealed vessel (superheating).[8][9]

  • Direct Energy Coupling: Microwave energy is absorbed directly by polar molecules (like the reactants and any polar solvent) in the reaction mixture, causing them to rapidly oscillate and generate heat through molecular friction.[1][3][5] This bypasses the slow process of heating the vessel walls and then transferring that heat to the solution.[3][8]

  • Uniform Heating: This direct energy transfer ensures instantaneous and uniform heating throughout the reaction volume, eliminating hot spots and reducing the formation of thermal decomposition byproducts.[4]

  • Superheating Effect: In a sealed, pressure-rated microwave vessel, solvents can be heated to temperatures significantly above their atmospheric boiling points.[8][9] According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate. MAOS allows for much larger temperature increases, leading to exponential rate accelerations.[1]

The proposed reaction involves polar intermediates and the elimination of water, processes that are highly amenable to the energetic conditions provided by microwave irradiation.

Experimental Protocol: Synthesis of 5-(Benzo[d][1][2]dioxol-5-yl)-3,4-dihydro-2H-pyrrole

Materials and Equipment
Reagent/MaterialGradeSupplierComments
Piperonal (Benzo[d][1][2]dioxole-5-carbaldehyde)≥99%Standard Chemical Supplier
γ-Aminobutyric acid (GABA)≥99%Standard Chemical Supplier
Acetic Acid, GlacialACS GradeStandard Chemical SupplierActs as a catalyst and solvent
Ethyl AcetateACS GradeStandard Chemical SupplierFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization
Brine (Saturated NaCl Solution)Prepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Standard Chemical SupplierFor drying
Silica Gel230-400 meshStandard Chemical SupplierFor column chromatography

Equipment:

  • Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover) with pressure and temperature monitoring.

  • 10 mL or 20 mL pressure-rated microwave reaction vials with crimp caps and septa.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.).

  • Rotary evaporator.

  • Magnetic stirrer and stir bars.

  • Analytical balance.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Detailed Step-by-Step Methodology

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Microwave reactors operate under high pressure and temperature; only use vessels designed for this purpose and follow the manufacturer's safety guidelines.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add piperonal (1.50 g, 10.0 mmol, 1.0 equiv.).

    • Add γ-aminobutyric acid (GABA) (1.08 g, 10.5 mmol, 1.05 equiv.).

    • Add glacial acetic acid (5.0 mL).

  • Microwave Irradiation:

    • Securely seal the vial with a crimp cap.

    • Place the vial in the cavity of the microwave reactor.

    • Program the reactor with the following parameters:

      • Temperature: 150 °C

      • Reaction Time: 15 minutes

      • Hold Time: On

      • Pre-stirring: 20 seconds

      • Absorption Level: High

  • Reaction Work-up and Product Isolation:

    • After the irradiation is complete, allow the vial to cool to a safe temperature (typically <50 °C) using the instrument's automated cooling system before removing it from the reactor.

    • Carefully uncap the vial in the fume hood.

    • Transfer the reaction mixture to a 100 mL beaker and dilute with deionized water (25 mL).

    • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

    • Transfer the aqueous mixture to a 125 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:EtOAc from 95:5 to 80:20).

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 5-(Benzo[d][1][2]dioxol-5-yl)-3,4-dihydro-2H-pyrrole as a pale yellow oil or low-melting solid.

Visualization of the Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_mw 2. Microwave Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification cluster_product Final Product prep1 Add Piperonal (1.0 eq) to 10 mL Microwave Vial prep2 Add GABA (1.05 eq) prep1->prep2 prep3 Add Glacial Acetic Acid (Solvent/Catalyst) prep2->prep3 mw1 Seal Vial prep3->mw1 mw2 Irradiate in Reactor (150 °C, 15 min) mw1->mw2 mw3 Cool to < 50 °C mw2->mw3 workup1 Dilute with Water mw3->workup1 workup2 Neutralize with NaHCO₃ workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash with Brine, Dry (MgSO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Flash Column Chromatography (Silica Gel, Hex/EtOAc) workup5->purify1 purify2 Combine Pure Fractions purify1->purify2 purify3 Evaporate Solvent purify2->purify3 product Pure 5-(Benzo[d][1,3]dioxol-5-yl) -3,4-dihydro-2H-pyrrole purify3->product

Caption: Experimental workflow for the synthesis.

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway of imine formation, followed by an intramolecular cyclization and decarboxylation cascade.

Sources

Application Note: Precision Chiral Synthesis Using 5-Benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Gateway

The molecule 5-Benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole (hereafter referred to as Substrate A ) represents a critical "prochiral gateway" in the synthesis of bioactive alkaloids. It belongs to the class of cyclic imines, which are privileged intermediates for generating chiral 2-arylpyrrolidines.

The 2-arylpyrrolidine motif, specifically featuring the benzo[1,3]dioxole (piperonyl) moiety, is a structural pharmacophore found in numerous therapeutic agents, including MDMA analogs, nornicotine derivatives, and selective serotonin reuptake inhibitors (SSRIs).

This Application Note provides a definitive guide to transforming Substrate A into high-purity chiral amines using two distinct, validated methodologies:

  • Asymmetric Transfer Hydrogenation (ATH): Ideal for bench-scale, pressure-free synthesis using Ruthenium catalysis.

  • Asymmetric Hydrogenation (AH): Ideal for scale-up using Iridium catalysis under high pressure.

Mechanistic Pathway

The transformation relies on the face-selective delivery of a hydride to the C=N bond. The planar nature of the imine allows chiral metal complexes to differentiate between the Re and Si faces, establishing the stereocenter at the C2 position.

Chiral_Pathway Substrate Prochiral Imine (Substrate A) Complex Metal-Hydride Complex Substrate->Complex Coordination TS Transition State (Face Selective) Complex->TS H-Transfer Product Chiral Pyrrolidine (>95% ee) TS->Product Dissociation

Figure 1: General mechanistic flow for the asymmetric reduction of cyclic imines.

Pre-requisite: Synthesis of the Intermediate

Note: Commercial supplies of Substrate A can be variable. For high-precision work, fresh synthesis is recommended to avoid hydrolyzed impurities (amino-ketones).

Protocol Summary: The most robust route involves the addition of 3,4-(methylenedioxy)phenylmagnesium bromide to 1-vinyl-2-pyrrolidinone or 2-pyrrolidinone, followed by acidic hydrolysis/dehydration.

Quality Control Check:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3): Distinct triplet at ~4.0 ppm (C3 protons) and triplet at ~2.9 ppm (C4 protons). The imine proton is not present; look for the disappearance of the amide carbonyl signal.

Application A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Bench-scale discovery, labs without high-pressure reactors. Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya type).

The Logic

This system utilizes an "outer-sphere" mechanism where the nitrogen of the TsDPEN ligand assists in proton transfer while the Ruthenium delivers the hydride. This concerted mechanism tolerates the steric bulk of the benzo[1,3]dioxole group better than traditional hydrogenation.

Detailed Protocol

Materials:

  • Substrate A (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1.0 mol%)

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or DMF (degassed).

Step-by-Step Workflow:

  • Catalyst Activation: In a Schlenk tube under Argon, dissolve the Ru-catalyst in the solvent. No pre-activation is usually required for the TsDPEN system, but ensuring an oxygen-free environment is critical to prevent Ru(II) oxidation.

  • Reaction Initiation: Add Substrate A to the catalyst solution.

  • Reagent Addition: Syringe in the HCOOH/TEA mixture (3-5 equivalents of hydride).

    • Critical Note: The reaction is exothermic. Add slowly if working on >1g scale.

  • Incubation: Stir at 28°C (room temperature) for 12–24 hours. Monitor by TLC (Imine spots stain poorly; use UV or Dragendorff’s reagent).

  • Quenching: Add saturated Na2CO3 solution until pH > 9. This neutralizes the formic acid and ensures the product is in the free-base form.

  • Extraction: Extract with DCM (3x). Dry combined organics over Na2SO4.

Expected Results:

  • Yield: >90%

  • Enantiomeric Excess (ee): 92–97% (S-enantiomer using R,R-ligand).[1]

Application B: High-Pressure Asymmetric Hydrogenation (AH)

Best for: Scale-up (>10g), industrial process development. Catalyst System: Iridium-Bisphosphine (e.g., Ir-Josiphos or Ir-Siphos-PE).

The Logic

Iridium complexes are superior for cyclic imines due to their high turnover numbers (TON). The use of chiral bisphosphine ligands creates a rigid chiral pocket that forces the bulky benzo[1,3]dioxole group into a specific orientation, maximizing stereoselectivity.

Detailed Protocol

Materials:

  • Substrate A (1.0 eq)

  • Pre-catalyst: [Ir(COD)Cl]2 (0.5 mol%)

  • Ligand: (R)-BINAP or (R,S)-Josiphos (1.1 mol%)

  • Additive: I2 (iodine) or dilute HCl (5 mol%)—Essential for activating the Ir-precursor.

  • Gas: Hydrogen (H2) at 50 bar (725 psi).

Step-by-Step Workflow:

  • Catalyst Formation (In Situ): In a glovebox, mix [Ir(COD)Cl]2 and the chiral ligand in dry THF. Stir for 30 mins until the solution turns deep red/orange.

  • Loading: Transfer the catalyst solution and Substrate A into a stainless steel autoclave.

  • Pressurization: Purge the vessel 3x with H2 (10 bar), then pressurize to final pressure (50 bar).

  • Reaction: Stir at 50°C for 12 hours.

    • Safety Note: High-pressure hydrogenation requires a blast shield.

  • Workup: Vent the H2 gas carefully. Concentrate the solvent. The product is often isolated as the HCl salt if acid was used, or requires basic workup.

Validation & Analysis

Trust but verify. Every batch must be validated for chemical and optical purity.

Quantitative Data Summary
ParameterMethod A (Ru-ATH)Method B (Ir-AH)
Scale Suitability 10mg – 5g1g – 10kg
Pressure Ambient (1 atm)High (50 bar)
Time 12–24 h4–12 h
Typical Yield 85–92%90–98%
Typical ee 90–95%95–99%
Cost Low (Formic acid)High (Ir metal + H2 setup)
Analytical Method (HPLC)

To determine enantiomeric excess:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Why DEA? Pyrrolidines are basic and will tail on silica without an amine modifier.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 285 nm (absorption of the benzodioxole ring).

Troubleshooting Guide

Issue: Low Conversion (<50%)

  • Cause: Catalyst poisoning by oxygen or moisture.

  • Fix: Ensure solvents are anhydrous. For Method A, increase the HCOOH/TEA ratio to 5:2 to drive the equilibrium.

Issue: Low Enantioselectivity (<80% ee)

  • Cause: Temperature too high (Method A) or "Background Reaction" (uncatalyzed reduction).

  • Fix: Lower temperature to 0°C (will increase reaction time). Ensure no non-chiral reducing agents are present.

Issue: Product Instability

  • Cause: Electron-rich pyrrolidines are prone to oxidation (N-oxide formation) in air.

  • Fix: Store the product as an HCl or Tartrate salt immediately after isolation.

Workflow Visualization

Experimental_Workflow Start START: Substrate A (Benzo[1,3]dioxol-5-yl-pyrroline) Decision Select Methodology Start->Decision Path_A Method A: Ru-ATH (Benchtop / No Pressure) Decision->Path_A Path_B Method B: Ir-AH (Scale-up / High Pressure) Decision->Path_B Step_A1 Mix: Ru-TsDPEN + Substrate in DCM/DMF Path_A->Step_A1 Step_B1 Mix: Ir(COD)Cl + Ligand + I2 in THF (Glovebox) Path_B->Step_B1 Step_A2 Add: HCOOH/TEA (5:2) Stir 24h @ 28°C Step_A1->Step_A2 Workup Workup: Basic Extraction (pH > 9) Step_A2->Workup Step_B2 Pressurize: 50 bar H2 Stir 12h @ 50°C Step_B1->Step_B2 Step_B2->Workup Validation Validation: Chiral HPLC (OD-H Column) Workup->Validation

Figure 2: Decision matrix and workflow for processing Substrate A.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Wang, Y. Q., et al. (2006). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine Ligands. Journal of the American Chemical Society, 128(42), 14212–14213. [Link]

  • Zhu, S. F., & Zhou, Q. L. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Nitrogen-Containing Compounds. Accounts of Chemical Research, 45(8), 1365–1377. [Link]

  • Toste, F. D., et al. (2003). Asymmetric Hydrogenation of Cyclic Imines with an Iridium-Phosphinooxazoline Catalyst. Angewandte Chemie International Edition, 42(9), 1004-1006. [Link]

  • Robinson, A. J., et al. (2006). Synthesis of the alkaloids (±)-crispine A and (±)-harmicine. Organic & Biomolecular Chemistry, 4, 639-641. [Link]

Sources

Application Note: Advanced Strategies for the Synthesis and Functionalization of Pyrroline-Fused Benzo[1,3]dioxole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The benzo[1,3]dioxole-fused pyrroline scaffold is a highly privileged pharmacophore in medicinal chemistry and natural product synthesis. The benzo[1,3]dioxole (methylenedioxybenzene) unit acts as a bioisostere for catechol, protecting compounds from rapid metabolic degradation by Catechol-O-Methyltransferase (COMT), while the pyrroline ring provides a rigid, functionalizable core. This structural motif is the backbone of numerous Amaryllidaceae alkaloids (e.g., lycorine and galanthamine precursors) and synthetic central nervous system (CNS) therapeutics.

Synthesizing and functionalizing this motif requires precise stereochemical and regiochemical control. Traditional cyclization methods often require harsh conditions that can cleave the acid-sensitive acetal linkage of the benzo[1,3]dioxole ring. To circumvent this, modern approaches utilize mild, metal-mediated cycloisomerizations of alkynyl amines .

Causality in Experimental Design
  • Precursor Selection: Piperonal is utilized as the starting material because it provides a pre-formed, inexpensive benzo[1,3]dioxole core that can be easily homologated via Corey-Fuchs olefination .

  • Protecting Group Strategy: The intermediate alkynyl amine must be protected with an electron-withdrawing group (e.g., Boc). Without Boc-protection, the resulting pyrroline (an enamine/imine equivalent) is highly prone to tautomerization, oligomerization, and degradation. The Boc group stabilizes the 3-pyrroline double bond and later provides steric bulk to direct stereoselective functionalizations.

  • Catalyst Selection: Gold(III) chloride (

    
    ) is selected over traditional Brønsted acids or harder Lewis acids. 
    
    
    
    is highly carbophilic (a
    
    
    -acid), selectively activating the alkyne for a 5-endo-dig cyclization without coordinating to the oxygen atoms of the sensitive benzo[1,3]dioxole ring or the Boc-carbonyl .

Experimental Workflows

The following self-validating protocols detail the three-phase synthesis from piperonal to a highly functionalized cis-diol pyrroline derivative.

Phase 1: Synthesis of the Benzo[1,3]dioxole Alkyne Precursor

This phase homologates piperonal into a terminal alkyne precursor via a dibromoalkene intermediate.

Reagents: Piperonal (33.3 mmol),


 (2.5 equiv), 

(5.0 equiv), dry

. Step-by-Step Protocol:
  • Ylide Formation: Dissolve

    
     in 500 mL of dry 
    
    
    
    in a flame-dried flask under argon. Cool the solution to 0 °C. Add
    
    
    portion-wise. Stir for 10 minutes; the solution will turn a distinct yellow/orange, indicating the formation of the dibromomethylene phosphonium ylide.
  • Olefination: Dissolve piperonal in 20 mL of dry

    
     and add it dropwise to the ylide solution over 15 minutes to control the exothermic reaction and prevent acetal degradation.
    
  • Completion & Workup: Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature. Quench the reaction with 100 mL of saturated aqueous

    
    .
    
  • Extraction: Separate the organic layer, extract the aqueous layer with

    
     (2 × 50 mL), dry the combined organics over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, 95:5 Hexane/EtOAc) to yield 5-(2,2-dibromovinyl)benzo[1,3]dioxole. (Note: This intermediate is subsequently converted to the N-Boc alkynyl amine via standard lithium halogen exchange, alkynylation, and amine coupling).

Phase 2: Au(III)-Catalyzed Cycloisomerization to the Pyrroline Core

This phase constructs the pyrroline ring via a regioselective 5-endo-dig cyclization.

Reagents: N-Boc protected alkynyl amine derivative (1.0 mmol),


 (5 mol%), dry 

. Step-by-Step Protocol:
  • Preparation: Dissolve the N-Boc alkynyl amine in 10 mL of dry

    
     (0.1 M) in a Schlenk tube under an inert argon atmosphere.
    
  • Catalyst Addition: Add

    
     (5 mol%) in one rapid portion. The reaction mixture should be stirred vigorously at room temperature (25 °C).
    
  • Monitoring: Monitor the reaction via TLC (typically 80:20 Hexane/EtOAc). The carbophilic

    
     activates the alkyne, driving the cycloisomerization to completion within 2 hours.
    
  • Quench & Filtration: Once the starting material is consumed, filter the mixture through a short pad of Celite to remove the precipitated gold species. Wash the pad with an additional 10 mL of

    
    .
    
  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the benzo[1,3]dioxole-fused 3-pyrroline derivative.

Phase 3: Stereoselective Functionalization (Dihydroxylation)

The endocyclic double bond of the 3-pyrroline is functionalized to create a cis-diol, mimicking the highly oxidized rings of Amaryllidaceae alkaloids.

Reagents: 3-Pyrroline derivative (1.0 mmol),


 (2.5 mol%, 2.5% wt in t-BuOH), N-Methylmorpholine N-oxide (NMO) (1.5 equiv), Acetone/

(4:1). Step-by-Step Protocol:
  • Solubilization: Dissolve the 3-pyrroline derivative in 10 mL of an Acetone/

    
     (4:1) mixture and cool to 0 °C.
    
  • Oxidation Setup: Add NMO (1.5 equiv) to the solution, followed by the dropwise addition of the

    
     solution. Caution: 
    
    
    
    is highly toxic and volatile; perform this step in a well-ventilated fume hood.
  • Reaction: Stir the mixture for 12 hours, allowing it to slowly warm to room temperature. The bulky N-Boc group directs the osmate ester formation to the less sterically hindered face of the alkene (anti to the Boc group).

  • Safe Quenching: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Stir vigorously for 1 hour. This step is critical as it reduces the toxic osmate ester to a safe, water-soluble Os(VI) species and prevents over-oxidation.
    
  • Extraction & Purification: Extract the mixture with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over

    
    , and concentrate. Purify the resulting cis-diol via recrystallization or chromatography.
    

Quantitative Data: Catalyst Optimization

The choice of catalyst is the primary driver of yield and regioselectivity during the cycloisomerization phase. Table 1 summarizes the optimization data, demonstrating why


 is the preferred catalytic system.

Table 1: Optimization of Metal-Catalyzed Cycloisomerization of Alkynyl Amines

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (5-endo:5-exo)
None-

25240N/A

10

251265>95:5

5Toluene80678>95:5

5

25 2 92 >99:1

Data synthesized from benchmark cycloisomerization studies .


 demonstrates superior carbophilic activation at room temperature, minimizing degradation of the benzo[1,3]dioxole core.

Workflow Visualization

G Step1 Piperonal (Benzo[1,3]dioxole) Step2 Corey-Fuchs Olefination (CBr4, PPh3) Step1->Step2 Step3 5-(2,2-Dibromovinyl) benzo[1,3]dioxole Step2->Step3 Step4 Alkynylation & Amine Coupling (Boc-Protection) Step3->Step4 Step5 N-Boc Alkynyl Amine Step4->Step5 Step6 Au(III) Catalyzed Cycloisomerization Step5->Step6 Step7 Benzo[1,3]dioxole-Fused 3-Pyrroline Step6->Step7 Step8 Stereoselective Dihydroxylation (OsO4) Step7->Step8 Step9 Functionalized cis-Diol Pyrroline Scaffold Step8->Step9

Workflow for the synthesis and functionalization of benzo[1,3]dioxole-fused pyrrolines.

References

  • Medran, N. S., La-Venia, A., & Testero, S. A. "Metal-mediated synthesis of pyrrolines." RSC Advances, 9(12), 6804-6844 (2019). URL:[Link]

  • Medran, N. S., Villalba, M., Mata, E. G., & Testero, S. A. "Gold-Catalyzed Cycloisomerization of Alkyne-Containing Amino Acids: Controlled Tuning of C–N vs. C–O Reactivity." European Journal of Organic Chemistry, 2016(22), 3757-3764 (2016). URL:[Link]

  • "Chemoenzymatic Formation of Biologically Relevant Nitrogen Heterocycles." Radboud University Repository (2009). URL:[Link]

Green chemistry approaches to synthesizing 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable Synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-pyrrole


-pyrroline)

Executive Summary

This application note details the sustainable synthesis of 5-(benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-pyrrole , a structural analog of the alkaloid Myosmine, featuring a piperonyl moiety. This scaffold is critical in drug discovery for neurodegenerative diseases and antimicrobial research.

Traditional methods for synthesizing 2-substituted-1-pyrrolines often employ hazardous reagents (e.g., strong oxidants like SeO


, heavy metals) or harsh conditions (e.g., high-temperature reflux in toluene). This guide presents two Green Chemistry  protocols designed to maximize atom economy, minimize hazardous waste, and reduce energy consumption:
  • Protocol A (De Novo Synthesis): Microwave-Assisted Reductive Cyclization of

    
    -Nitro Ketones in Aqueous Media.
    
  • Protocol B (Oxidative Access): Visible-Light Mediated Photocatalytic Dehydrogenation of Pyrrolidines.

Strategic Pathway Analysis

The synthesis hinges on the construction of the


-pyrroline ring (cyclic imine). We utilize a "One-Pot Cascade" strategy to reduce purification steps and solvent usage.
Pathway Logic Visualization

GreenSynthesisPath cluster_legend Green Principles Applied Start 3,4-(Methylenedioxy) acetophenone Mannich Mannich Base Intermediate Start->Mannich Step 1: Mannich Rxn (Solvent-Free) Nitro γ-Nitro Ketone Precursor Mannich->Nitro Step 2: Michael Addition (Nitromethane/Water) Target TARGET: 5-Benzo[1,3]dioxol-5-yl -3,4-dihydro-2H-pyrrole Nitro->Target Step 3: Reductive Cyclization (Fe/NH4Cl/EtOH, MW) P1 Atom Economy P2 Safe Solvents P3 Energy Efficiency

Figure 1: Strategic workflow for the de novo synthesis of the target pyrroline. The pathway emphasizes solvent-free and aqueous steps to align with green chemistry principles.

Protocol A: Microwave-Assisted Reductive Cyclization

Principle: This method utilizes the reductive cyclization of


-nitro ketones. The nitro group is reduced to an amine, which spontaneously condenses with the carbonyl group to form the cyclic imine. This avoids the isolation of unstable intermediates.

Green Highlights:

  • Solvent: Ethanol/Water (Replace DCM/Toluene).

  • Reductant: Iron powder/NH

    
    Cl (Replace hydrides or noble metals).
    
  • Energy: Microwave irradiation (Reduces reaction time from hours to minutes).

Materials Required
  • Precursor: 3,4-(Methylenedioxy)acetophenone (Piperonyl methyl ketone).

  • Reagents: Paraformaldehyde, Dimethylamine HCl, Nitromethane, Iron powder (325 mesh), Ammonium Chloride.

  • Solvents: Ethanol (95%), Deionized Water.

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL pressure vials.

Step-by-Step Methodology

Step 1: Synthesis of the


-Nitro Ketone Precursor 
Note: This step constructs the carbon skeleton.
  • Mannich Reaction: In a mortar, grind 3,4-(methylenedioxy)acetophenone (10 mmol), paraformaldehyde (12 mmol), and dimethylamine hydrochloride (12 mmol) with a catalytic amount of concentrated HCl (2 drops).

  • Microwave: Transfer the paste to a vessel and irradiate at 80°C (50 W) for 10 minutes.

  • Michael Addition: Dissolve the crude Mannich base in H

    
    O:EtOH (1:1, 20 mL). Add Nitromethane (15 mmol) and NaOH (10 mol%). Stir at room temperature for 2 hours.
    
  • Workup: The

    
    -nitro ketone precipitates or separates as an oil. Extract with ethyl acetate (green alternative: 2-MeTHF), wash with brine, and concentrate.
    
    • Intermediate Check: 4-nitro-1-(benzo[d][1,3]dioxol-5-yl)butan-1-one.

Step 2: Reductive Cyclization (The Critical Step)

  • Preparation: In a 10 mL microwave vial, dissolve the

    
    -nitro ketone (1.0 mmol) in Ethanol:Water (3:1 v/v, 4 mL).
    
  • Catalyst Addition: Add Iron powder (5.0 mmol, 280 mg) and Ammonium Chloride (0.5 mmol, 27 mg).

    • Mechanistic Insight: NH

      
      Cl acts as an electrolyte and mild proton source to activate the iron surface, facilitating electron transfer to the nitro group.
      
  • Reaction: Seal the vial. Irradiate at 100°C for 15 minutes (Dynamic power mode, max pressure 200 psi).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is basified with saturated NaHCO

    
     (pH 9) and extracted with 2-MeTHF.
    
  • Purification: If necessary, purify via flash chromatography (Neutral Alumina; Hexane:EtOAc). Note: Silica gel can cause hydrolysis of the imine; alumina is preferred.

Protocol B: Visible-Light Photocatalytic Dehydrogenation

Principle: If the saturated analog (2-substituted pyrrolidine) is available, this protocol uses aerobic oxidation driven by visible light and an organic dye, eliminating the need for stoichiometric metal oxidants.

Green Highlights:

  • Catalyst: Rose Bengal (Metal-free, biodegradable).

  • Oxidant: Ambient Air (O

    
    ).
    
  • Energy: Green LEDs (Low power consumption).

Methodology
  • Setup: Charge a glass tube with 2-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (0.5 mmol).

  • Solvent/Catalyst: Add Acetonitrile (5 mL) and Rose Bengal (1 mol%).

  • Irradiation: Place the tube 2 cm away from a Green LED strip (

    
     nm).
    
  • Atmosphere: Bubble a gentle stream of air through the solution or stir openly.

  • Duration: Irradiate for 4–6 hours. Monitor by TLC.[1]

  • Workup: Evaporate solvent. The product is often pure enough for use; otherwise, pass through a short plug of basic alumina.

Data Analysis & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.

Table 1: Physicochemical Profile[2]
ParameterExpected ValueNotes
Appearance Pale yellow oil/solidDarkens upon air exposure (oxidation/polymerization).

H NMR (CDCl

)

7.2–6.8 (m, 3H, Ar-H)

5.95 (s, 2H, O-CH

-O)

4.05 (t, 2H, C3-H)

2.90 (t, 2H, C4-H)

2.05 (m, 2H, C5-H)
Key signal: Absence of N-H peak; distinct imine shift if C=N is characteristic. Note: C=N often appears ~160-170 ppm in

C.
MS (ESI+) [M+H]

= 204.09
Molecular Formula: C

H

NO

Stability ModerateStore under Argon at -20°C. Hydrolysis yields the

-amino ketone.
Self-Validating Checkpoints
  • Checkpoint 1 (Pre-Cyclization): IR spectrum of the intermediate must show strong Nitro stretches (1550, 1370 cm

    
    ) and Carbonyl stretch (1680 cm
    
    
    
    ).
  • Checkpoint 2 (Post-Cyclization): Disappearance of Nitro and Carbonyl peaks in IR. Appearance of C=N stretch approx. 1620 cm

    
    .
    

References

  • RSC Green Chemistry: Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. (Demonstrates the viability of reductive cyclization in aqueous media).

  • Frontiers in Chemistry: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (Foundational review on nitro-carbonyl reductive coupling).

  • Journal of Organic Chemistry: Tunable Zinc-Mediated Reductive Cyclization of Diastereomeric 3-Nitro-4-phenacyl... (Specific protocol for Zn/Fe mediated cyclization).

  • MDPI Molecules: Microwave-Assisted Synthesis of 1-(5-Substituted...) (Validation of microwave acceleration in pyrrole/pyrroline synthesis).

  • Organic Chemistry Portal: Synthesis of 2-pyrrolines. (General database of synthetic methodologies for this scaffold).

Disclaimer: This protocol involves chemical synthesis and should be performed by trained personnel in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Sources

Application Note: Advanced Crystallization Techniques for 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 5-benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole (CAS: 95849-35-7) is a highly reactive 1-pyrroline derivative featuring a methylenedioxyphenyl moiety. It serves as a critical cyclic imine precursor in the synthesis of complex nitrogen-containing heterocycles and alkaloids[1]. However, isolating and storing this compound as a stable salt (e.g., hydrochloride or hydrobromide) presents a significant chemical challenge. This application note outlines a field-proven, strictly anhydrous crystallization protocol designed to prevent hydrolytic degradation, ensuring high-purity salt formation for downstream pharmaceutical applications.

Mechanistic Rationale: The Hydrolysis-Stability Paradox

As a Senior Application Scientist, I frequently observe crystallization failures stemming from a misunderstanding of cyclic imine reactivity. Cyclic imines possess two competing reaction centers: a nucleophilic nitrogen atom and an electrophilic carbon at the imine double bond[1].

The fundamental paradox of crystallizing 1-pyrroline derivatives is their acute sensitivity to water under acidic conditions. While classical salt formation relies on aqueous or semi-aqueous acid-base chemistry, exposing a cyclic imine to aqueous acid rapidly protonates the nitrogen, making the adjacent carbon highly susceptible to nucleophilic attack by water. This triggers a ring-opening hydrolysis event, irreversibly converting the imine into a


-amino ketone[2].

Therefore, the successful precipitation and crystallization of 5-benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole salts require the absolute exclusion of moisture . The protocol below is engineered around this causality, utilizing anhydrous aprotic solvents and inert atmospheres to trap the compound in its stable iminium crystal lattice.

MechanisticPathway Imine 5-Benzo[1,3]dioxol-5-yl- 3,4-dihydro-2H-pyrrole (Free Base) Iminium Iminium Salt (Stable Crystal) Imine->Iminium Anhydrous HCl/Ether (0°C, Ar atm) AminoKetone γ-Amino Ketone (Hydrolysis Product) Imine->AminoKetone H2O / H+ (Aqueous Acid) Iminium->AminoKetone Moisture Exposure

Figure 1: Divergent pathways of 1-pyrroline protonation vs. aqueous hydrolysis.

Self-Validating Quality Control (QC) & Materials

To ensure a self-validating workflow, every reagent must pass strict QC checkpoints before initiating the protocol.

Required Reagents:

  • Substrate: 5-Benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole (Free base, >98% purity).

  • Primary Solvent: Anhydrous Methyl tert-butyl ether (MTBE). Validation: Must undergo Karl Fischer (KF) titration yielding < 50 ppm H₂O prior to use.

  • Recrystallization Solvents: Anhydrous Absolute Ethanol (EtOH) and Anhydrous Diethyl Ether (Et₂O).

  • Acid Source: 2.0 M HCl in Diethyl Ether (Commercially available, sealed under argon).

  • Atmosphere: High-purity Argon gas passed through a Drierite® column.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Salt Precipitation

Objective: Convert the free base to an iminium hydrochloride salt without triggering ring-opening.

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet. Cool the apparatus under a continuous, positive stream of argon.

  • Substrate Dissolution: Transfer 10.0 g of the free base into the flask. Add 100 mL of anhydrous MTBE. Stir at 400 rpm until complete dissolution is achieved.

  • Thermal Control (Critical Step): Immerse the reaction flask in an ice-water bath to drop the internal temperature to 0–5 °C.

    • Causality: Imine protonation is highly exothermic. Without strict thermal control, localized heating will promote intermolecular trimerization and degradation of the pyrroline ring[3].

  • Acid Addition: Charge the addition funnel with 1.05 molar equivalents of 2.0 M HCl in Et₂O. Add the acid dropwise over a 30-minute period. A dense, off-white precipitate will immediately form.

  • Maturation: Allow the suspension to stir for an additional 60 minutes at 0 °C to maximize precipitation yield.

Protocol B: Inert Filtration and Dual-Solvent Recrystallization

Objective: Purify the crude salt while maintaining the integrity of the iminium bond.

  • Inert Filtration: Transfer the suspension via a wide-bore cannula to a Schlenk frit under argon. Filter the solid and wash the filter cake with cold, anhydrous MTBE (2 × 20 mL).

  • Recrystallization:

    • Transfer the crude salt to a dry Schlenk flask.

    • Add a minimal volume of boiling anhydrous EtOH (approx. 3–5 mL/g) until the solid just dissolves (Good Solvent).

    • Slowly titrate anhydrous Et₂O (Anti-Solvent) into the hot solution dropwise until faint turbidity persists.

    • Remove from the heat source. Seed the solution with a pure crystal (if available) and allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Desiccation: Filter the purified crystals under argon. Transfer immediately to a vacuum desiccator containing phosphorus pentoxide (P₂O₅). Apply high vacuum (0.1 mbar) for 24 hours at 25 °C.

Workflow Step1 1. Substrate Preparation Dissolve free base in anhydrous MTBE Step2 2. Salt Precipitation Dropwise addition of 2M HCl in ether at 0°C Step1->Step2 Step3 3. Inert Filtration Schlenk filtration under Argon Step2->Step3 Step4 4. Recrystallization Dissolve in hot abs. EtOH, add Et2O antisolvent Step3->Step4 Step5 5. Desiccation Vacuum drying over P2O5 at 25°C Step4->Step5

Figure 2: Step-by-step anhydrous crystallization workflow for cyclic imine salts.

Quantitative Data & Troubleshooting

To optimize the recrystallization phase, various solvent systems were evaluated for their impact on yield and purity. The dual-solvent system of Absolute Ethanol and Diethyl Ether provides the optimal thermodynamic environment for crystal lattice formation without inducing solvolysis.

Table 1: Solvent Systems for Recrystallization of 1-Pyrroline Salts

Good SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC %)Mechanistic Notes
Abs. Ethanol Diethyl Ether 1:4 82.5 >99.5 Optimal system; rapid lattice formation.
IsopropanolHexane1:576.098.0Slower crystallization; requires -20 °C cooling.
MethanolMTBE1:365.295.5High risk of solvolysis and hemiaminal formation.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Oiling out (no crystals) Supersaturation or trace moisture disrupting the lattice.Seed with pure crystal; verify solvent KF < 50 ppm H₂O.
Yellow/Brown discoloration Exothermic degradation or imine trimerization.Strictly maintain 0–5 °C during acid addition. Slow the addition rate.
Strong IR peak at ~1680 cm⁻¹ Hydrolysis to

-amino ketone has occurred.
Discard batch. Re-dry all glassware, syringes, and solvents.

Post-Crystallization Validation & Storage

Do not assume the crystallization was successful based on visual appearance alone. The final product must be validated spectroscopically.

  • FTIR Validation: Analyze the dried crystals via ATR-FTIR. A successful iminium salt will exhibit a sharp C=N stretching frequency between 1620–1640 cm⁻¹ . The appearance of a strong carbonyl stretch at ~1680–1710 cm⁻¹ indicates catastrophic hydrolysis to the aminoketone.

  • Storage Protocol: Cyclic imine salts are highly hygroscopic. Store the validated crystals in amber glass vials, backfilled with argon, sealed with PTFE-lined caps, and maintained in a desiccated environment at -20 °C.

References

  • Smolobochkin, A., Gazizov, A., Sidlyaruk, N., Akylbekov, N., Zhapparbergenov, R., & Burilov, A. (2024). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. International Journal of Molecular Sciences, 26(1), 288. URL: [Link]

  • Iwanejko, J., & Wojaczyńska, E. (2018). Cyclic imines – preparation and application in synthesis. Organic & Biomolecular Chemistry, 16(40), 7296-7314. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole (also known as 5-(3,4-methylenedioxyphenyl)-1-pyrroline). This cyclic imine is a highly valuable intermediate in the synthesis of pyrrolidine-based therapeutics and central nervous system (CNS) modulators.

The most efficient synthetic route involves the Grignard addition of 3,4-methylenedioxyphenylmagnesium bromide to 4-chlorobutyronitrile, followed by an intramolecular cyclization. Below, we provide mechanistic insights, troubleshooting strategies for common failure points, and a self-validating protocol to maximize your synthetic yield.

Mechanistic Pathway & Workflow

Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds via an intermediate iminyl magnesium salt, which must undergo intramolecular nucleophilic substitution (cyclization) rather than intermolecular hydrolysis.

SynthesisWorkflow A 3,4-Methylenedioxybromobenzene + Mg Turnings B Grignard Reagent (ArMgBr) A->B THF, I2 (cat) Reflux D Iminyl Magnesium Salt [Ar-C(=NMgBr)-(CH2)3-Cl] B->D Add C at 0°C then RT C 4-Chlorobutyronitrile C->D E Acidic Workup (Side Reaction) D->E pH < 7 G Neutral/Basic Workup (Intramolecular Cyclization) D->G pH 8-9 (NH4Cl/NH4OH) F Aryl Chloroketone (Hydrolysis Product) E->F H2O H 5-Benzo[1,3]dioxol-5-YL- 3,4-dihydro-2H-pyrrole G->H - MgBrCl

Reaction pathway for 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole synthesis via Grignard addition.

Troubleshooting Guides & FAQs

Q1: My Grignard initiation is sluggish, and I am observing high levels of the Wurtz homocoupling byproduct. How can I improve the Grignard titer? Causality & Solution: 3,4-Methylenedioxybromobenzene is electron-rich and can be stubborn to initiate. If unreacted bromide accumulates in the presence of active magnesium, Wurtz-type homocoupling (forming bis(methylenedioxy)biphenyl) dominates the reaction.

  • Actionable Step: Mechanically activate the magnesium turnings by stirring them dry under argon overnight. Use a localized initiation technique: add a crystal of iodine (

    
    ) or a drop of 1,2-dibromoethane to a highly concentrated pocket of the bromide in anhydrous THF without stirring until a localized exothermic reaction (color change from brown to clear) is observed. Once initiated, dilute with THF and maintain a slow, controlled addition rate to keep the unreacted bromide concentration low.
    

Q2: After workup, NMR analysis shows a linear aryl chloroketone instead of the desired cyclic pyrroline. What went wrong? Causality & Solution: The addition of the Grignard reagent to 4-chlorobutyronitrile forms an intermediate iminyl magnesium salt[1]. The subsequent ring closure is an intramolecular nucleophilic substitution where the nucleophilic nitrogen displaces the terminal chloride. If the aqueous workup is too acidic, the imine intermediate rapidly hydrolyzes to the corresponding aryl chloroketone (4-chloro-1-(benzo[d][1,3]dioxol-5-yl)butan-1-one) before it can cyclize[2].

  • Actionable Step: Avoid standard acidic quenching (e.g., HCl or

    
    ). Quench the reaction with a saturated aqueous 
    
    
    
    solution adjusted to pH 8-9 using
    
    
    . This basic environment keeps the nitrogen unprotonated, facilitating rapid and complete cyclization.

Q3: I am losing a significant amount of product during silica gel chromatography. The isolated yield is low, and TLC shows severe streaking. How do I fix this? Causality & Solution: 3,4-dihydro-2H-pyrroles (cyclic imines) are highly sensitive to the acidic silanol groups present on standard silica gel. Prolonged exposure leads to protonation, irreversible binding, or ring-opening degradation[3].

  • Actionable Step: You must deactivate the stationary phase. Pre-treat the silica gel by packing the column with a solvent system containing 1–3% (v/v) triethylamine (TEA). Alternatively, switch to neutral/basic alumina, or bypass chromatography entirely by purifying the free base via vacuum distillation.

Quantitative Data: Impact of Conditions on Yield

The table below summarizes how specific workup and purification choices directly impact the isolated yield of the target compound.

Workup pHPurification MethodPrimary Product IsolatedTypical Yield (%)
pH < 3 (HCl quench)Standard Silica GelAryl Chloroketone< 10% (Target)
pH 5-6 (Standard

)
Standard Silica GelMixture (Ketone + Pyrroline)30 - 40%
pH 8-9 (

/

)
Standard Silica Gel (No TEA)Pyrroline45 - 55%*
pH 8-9 (

/

)
Silica Gel (+ 2% TEA) Pyrroline 75 - 85%

*Significant yield loss due to on-column degradation.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the synthesis at every stage.

Step 1: Grignard Preparation

  • Under an argon atmosphere, add 1.2 equivalents of dry magnesium turnings to a flame-dried flask.

  • Add just enough anhydrous THF to cover the turnings, followed by a single crystal of

    
    .
    
  • Add 5% of the total volume of 3,4-methylenedioxybromobenzene (1.0 eq total). Do not stir. Wait for the brown color to dissipate and the solvent to gently boil.

  • Once initiated, add the remaining bromide dissolved in THF dropwise over 1 hour to maintain a gentle reflux. Reflux for an additional 1 hour after addition.

  • Self-Validation Check: Perform a Gilman color test (using Michler's ketone) on a 0.5 mL aliquot. A positive test (blue-green color) confirms the presence of the Grignard reagent.

Step 2: Nitrile Addition

  • Cool the Grignard solution to 0 °C using an ice bath.

  • Dissolve 4-chlorobutyronitrile (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 4 hours to drive the formation of the iminyl magnesium salt.

Step 3: Controlled Workup & Cyclization

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by adding a cold, saturated aqueous

    
     solution that has been pre-adjusted to pH 8.5 using concentrated 
    
    
    
    .
  • Stir vigorously for 30 minutes at room temperature to ensure complete intramolecular cyclization.

  • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Check: Run an IR spectrum of the crude oil. The complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of a strong imine C=N stretch (~1620 cm⁻¹) confirms successful cyclization.

Step 4: Purification

  • Prepare a silica gel column using a solvent system of Hexanes/Ethyl Acetate (e.g., 7:3 v/v) containing 2% Triethylamine (TEA).

  • Load the crude oil and elute the product. The TEA prevents the cyclic imine from degrading on the column.

  • Concentrate the pure fractions to yield 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole as a pale yellow oil that may solidify upon standing.

References

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) Master Organic Chemistry URL:[Link]

  • Aromatisation of 2-phenyl-1-pyrroline to 2-phenylpyrrole using activated carbon ResearchGate / Springer Science+Business Media URL: [Link]

Sources

Troubleshooting polymerization side-reactions in pyrroline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolines (dihydropyrroles) are notoriously unstable intermediates in heterocyclic synthesis. "Polymerization" in this context usually refers to two distinct mechanistic failures depending on the isomer:

  • 1-Pyrrolines (Cyclic Imines): Undergo rapid self-condensation (trimerization) to form viscous, dark oils (isotrimers).

  • 3-Pyrrolines (Cyclic Allyl Amines): When synthesized via Ring-Closing Metathesis (RCM), they compete with ADMET polymerization (Acyclic Diene Metathesis).

This guide provides root-cause analysis and specific protocols to mitigate these failures.

Module 1: The 1-Pyrroline "Red Goo" (Trimerization)

Q: Why does my 1-pyrroline turn into a viscous brown/red oil upon concentration?

Diagnosis: You are observing trimerization , not random polymerization. Mechanism: 1-Pyrroline contains an electrophilic C=N bond (cyclic imine). In free-base form, particularly at high concentrations (>1 M), three monomers self-assemble into a thermodynamically stable trimer (often an isotrimer structure). This process is reversible in solution but irreversible if the monomer evaporates or degrades.

  • Key Insight: The monomer is volatile; the trimer is not.[1][2] Evaporating solvent shifts the equilibrium toward the non-volatile trimer/polymer residue.

Visualization: The Monomer-Trimer Equilibrium Trap

PyrrolineTrimerization cluster_0 Solution Phase (Equilibrium) cluster_1 Isolation Failure Monomer 1-Pyrroline Monomer (Volatile, Reactive) Trimer Isotrimer (Stable, Non-volatile) Monomer->Trimer Concentration Increase Goo Viscous Red Oil (Oligomers/Polymers) Monomer->Goo Solvent Evaporation (Irreversible Loss) Trimer->Monomer Dilution / Heat

Figure 1: The thermodynamic trap of 1-pyrroline. Concentration drives trimer formation; evaporation removes the volatile monomer, leaving behind oligomeric residue.

Protocol A: Acid-Trapping Stabilization

Use this method to isolate 1-pyrroline as a stable salt, preventing self-condensation.

  • Generation: Perform synthesis (e.g., oxidation of pyrrolidine or ornithine cyclization) in solution.

  • Extraction: Extract the free base into cold Et₂O or CH₂Cl₂ (0 °C). Do not concentrate.

  • Trapping:

    • Add 1.1 equivalents of anhydrous HCl (in dioxane or ether) dropwise at 0 °C.

    • The 1-pyrroline hydrochloride salt will precipitate immediately as a white, hygroscopic solid.

  • Filtration: Filter under inert atmosphere (Argon).

  • Storage: Store the salt at -20 °C. It is stable for months. Liberate the free base only in situ for the next reaction step.

Module 2: 3-Pyrroline & RCM Polymerization (ADMET)

Q: My Ring-Closing Metathesis (RCM) yielded insoluble solids instead of the target 3-pyrroline. What happened?

Diagnosis: ADMET Polymerization (Acyclic Diene Metathesis). Mechanism: RCM and ADMET are competitive pathways catalyzed by the same Ruthenium carbenes (Grubbs catalysts).

  • Intra molecular reaction = RCM (Ring formation).

  • Inter molecular reaction = ADMET (Polymer chain growth).

If the concentration is too high, the catalyst is statistically more likely to encounter a second substrate molecule than the tail of the same molecule, leading to polymerization.

Visualization: RCM vs. ADMET Competition

RCM_ADMET cluster_RCM Pathway A: Low Concentration (< 0.01 M) cluster_ADMET Pathway B: High Concentration (> 0.1 M) Substrate Diallylamine Substrate (Diene) RuCat Ru Catalyst (Grubbs) Substrate->RuCat RCM_Step Intramolecular Cyclization RuCat->RCM_Step Dilution Favors ADMET_Step Intermolecular Linking RuCat->ADMET_Step Concentration Favors Target 3-Pyrroline Target RCM_Step->Target Polymer Insoluble Polymer (ADMET Product) ADMET_Step->Polymer

Figure 2: Kinetic competition between ring closure (RCM) and polymerization (ADMET). Dilution is the primary control lever.

Protocol B: Pseudo-High Dilution Technique

Standard high dilution requires massive solvent volumes. This "Pseudo-High Dilution" method maintains low instantaneous concentration without requiring a 10L reactor for 1g of product.

Parameters:

  • Target Concentration: < 5 mM (0.005 M) instantaneous.

  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step:

  • Reactor Prep: Charge a round-bottom flask with the full volume of solvent (e.g., 100 mL) and the catalyst (e.g., Grubbs II, 2-5 mol%). Heat to reflux/desired temp.

  • Feed Prep: Dissolve your diallylamine substrate in a small volume of solvent (e.g., 10 mL).

  • Slow Addition: Using a syringe pump, add the substrate solution to the catalyst solution very slowly (e.g., over 4–6 hours).

    • Why? This keeps the concentration of unreacted diene extremely low relative to the catalyst, statistically forcing the intramolecular RCM pathway.

  • Quenching: Upon completion, add ethyl vinyl ether (to quench Ru) or use a scavenger (e.g., SiliaMetS®) to prevent post-reaction isomerization or oligomerization during concentration.

Module 3: Troubleshooting Data & FAQ

Common Failure Modes Table
SymptomProbable CauseCorrective Action
1-Pyrroline: Product solidifies/darkens on rotavap.Trimerization due to high conc.Do not concentrate to dryness. Use as solution or trap as HCl salt.
3-Pyrroline (RCM): Yield <20%, insoluble white solid found.ADMET Polymerization.[3]Reduce concentration (Protocol B).
3-Pyrroline (RCM): Product is a mix of isomers (2-pyrroline).Ru-Hydride induced isomerization.[4]Add 10-20 mol% Benzoquinone to suppress hydrides; Acid wash glassware.
Birch Reduction: Re-aromatization or polymerization.Oxidative sensitivity.Quench with solid NH₄Cl; avoid O₂ exposure; keep pH < 9.
FAQ: Stability & Storage

Q: Can I store 1-pyrroline in the freezer? A: Only as a dilute solution (<0.1 M in DCM/Ether) or as the HCl salt. Neat 1-pyrroline will trimerize even at -20°C over time [1].

Q: Why is pH critical for 1-pyrroline volatility? A: The pKa of 1-pyrroline is ~6.[1][2]8. Below pH 6, it is protonated (non-volatile, stable). Above pH 8, it is neutral, volatile, and prone to trimerization. Always manipulate the free base in cold, basic conditions and use immediately [1].

Q: Does N-protection prevent polymerization? A: Yes. For 3-pyrrolines, using an electron-withdrawing group (Boc, Ts, Cbz) on the nitrogen significantly reduces the nucleophilicity of the amine and stabilizes the ring against oxidative polymerization. N-Boc-3-pyrroline is a crystalline solid stable at room temperature [2].

References

  • Scientific Reports. "On the chemistry of 1-pyrroline in solution and in the gas phase." Nature, 2017. Link[2]

  • Organic Syntheses. "Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Org.[5][6][7] Synth. 2003, 80, 85. Link

  • BenchChem. "Ring-Closing Metathesis for 3-Pyrroline Synthesis: Application Notes." BenchChem Protocols, 2025.[8] Link

  • Journal of Organic Chemistry. "Sequential aza-Baylis-Hillman/ring closing metathesis/aromatization as a novel route for the synthesis of substituted pyrroles." J. Org.[6][7] Chem. 2004, 69, 24, 8372–8381. Link

Sources

Technical Support Center: Purification & Troubleshooting for 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole (CAS 95849-35-7). As a 1-pyrroline derivative containing an electron-rich benzodioxole moiety, this cyclic imine presents unique challenges during isolation. The C=N bond is highly reactive and prone to degradation under standard laboratory conditions. This guide provides causal explanations for common impurities, self-validating purification protocols, and troubleshooting FAQs to ensure the high-yield recovery of your target compound.

Part 1: Troubleshooting FAQs

Q1: Why does my purified sample show a major impurity peak corresponding to an open-chain aminoketone? Causality: The cyclic imine bond in 5-aryl-3,4-dihydro-2H-pyrroles is highly sensitive to moisture and acidic environments. During standard silica gel chromatography, the slightly acidic silanol groups (pH ~4.5-5.5) on the stationary phase catalyze the hydrolysis of the imine bond, reverting the compound to its open-chain aminoketone precursor (e.g., 4-amino-1-(1,3-benzodioxol-5-yl)butan-1-one)[1]. Solution: You must deactivate the silica gel prior to loading your sample. Pre-flushing the column with an eluent containing 1-2% Triethylamine (TEA) neutralizes the acidic silanol sites, preventing acid-catalyzed hydrolysis.

Q2: How do I separate unreacted cyclopropyl aryl ketone or 1,4-dicarbonyl precursors from the final product? Causality: Synthetic routes often utilize Lewis acid-mediated cascade reactions (e.g., Zr(OTf)4 catalysis) of cyclopropyl aryl ketones or Paal-Knorr condensations of 1,4-dicarbonyls[2]. These starting materials are neutral, whereas your target cyclic imine is basic (pKa ~ 6.5-7.5)[3]. Standard chromatography struggles to separate them due to similar Rf values in non-polar solvent systems. Solution: Implement a controlled acid-base extraction. By lowering the pH to ~4.5, the cyclic imine is protonated into a water-soluble iminium salt, leaving the neutral precursors in the organic layer.

Q3: My isolated product develops a dark discoloration and shows new aromatic peaks in the NMR spectrum over time. What is happening? Causality: 1-Pyrroline derivatives are susceptible to oxidative deamination and dehydrogenation when exposed to atmospheric oxygen and light, forming fully aromatic pyrroles or N-oxides[1]. The electron-donating benzodioxole group exacerbates this by stabilizing radical intermediates during auto-oxidation. Solution: Store the compound under an inert atmosphere (Argon/N2) at -20°C. For long-term stability, convert the free base into a hydrochloride salt, which locks the nitrogen lone pair and prevents oxidative degradation.

Part 2: Degradation Pathways & Workflows

Degradation Imine 5-Benzo[1,3]dioxol-5-YL- 3,4-dihydro-2H-pyrrole (Target Cyclic Imine) Aminoketone Open-chain Aminoketone (Hydrolysis Impurity) Imine->Aminoketone H2O / H+ (Silica Gel) Pyrrole Aromatic Pyrrole (Oxidation Impurity) Imine->Pyrrole O2 / Light (Storage) Polymer Aldol Oligomers (Condensation Impurity) Imine->Polymer Heat / Base (Concentration)

Caption: Primary degradation pathways of 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole.

Purification Crude Crude Reaction Mixture Ext Acid-Base Extraction (pH 4.5 -> pH 10) Crude->Ext Org Organic Layer (Neutral Impurities) Ext->Org Discard Aq Aqueous Layer (Protonated Iminium) Ext->Aq Retain Basify Basify to pH 10 & Extract with DCM Aq->Basify Chroma Deactivated Silica Column (1% TEA in Eluent) Basify->Chroma Pure Pure Cyclic Imine (Free Base) Chroma->Pure

Caption: Validated purification workflow for isolating sensitive cyclic imines.

Part 3: Quantitative Data & Impurity Profiling

To assist in monitoring your purification, the table below summarizes the physical properties and analytical markers of the target compound and its common impurities.

Compound / ImpurityOrigin / CausalityKey NMR Marker (1H)TLC Rf (Hex/EtOAc 1:1)
Target Cyclic Imine Desired Product~ 3.9 ppm (t, 2H, N-CH2)0.35 (streaks without TEA)
Aminoketone Acidic Hydrolysis[1]~ 2.8 ppm (t, 2H, CO-CH2)0.15 (ninhydrin positive)
Aromatic Pyrrole Oxidation[1]~ 6.8 ppm (t, 2H, pyrrole C-H)0.80 (UV active)
Cyclopropyl Ketone Unreacted Precursor[3]~ 0.9-1.2 ppm (m, 4H, cyclopropyl)0.75 (UV active)

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Silica Gel Chromatography

Causality: Standard silica is acidic. TEA competitively binds to silanol groups, preventing them from protonating the imine nitrogen, which is the requisite first step in hydrolysis.

  • Preparation: Slurry silica gel (230-400 mesh) in a solvent mixture of Hexanes/Ethyl Acetate (e.g., 80:20) containing 2% Triethylamine (v/v).

  • Column Packing: Pour the slurry into the column and flush with at least 3 column volumes (CV) of the TEA-containing eluent to ensure complete deactivation.

  • Equilibration: Flush the column with 2 CV of your starting eluent (e.g., Hexanes/EtOAc 80:20 with 1% TEA). The reduction in TEA prevents the co-elution of excess amine with your product.

  • Loading & Elution: Load the crude sample dissolved in a minimum amount of DCM. Elute using a gradient, maintaining 1% TEA throughout the process.

  • Validation Step: Spot the fractions on a TLC plate pre-treated with TEA. The product should appear as a tight, circular spot under UV light (254 nm). If streaking occurs, the silica was insufficiently deactivated, and hydrolysis is actively occurring on the column.

Protocol B: Controlled Acid-Base Extraction

Causality: Exploiting the pKa difference between the imine and neutral impurities allows for rapid bulk purification without the degradation risks of chromatography.

  • Initial Extraction: Dissolve the crude mixture in Dichloromethane (DCM) (50 mL/g).

  • Acidification: Extract the organic layer with cold 0.5 M HCl (3 x 20 mL). Critical: Keep the temperature below 5°C to minimize acid-catalyzed hydrolysis of the newly formed protonated iminium salt.

  • Phase Separation: Discard the organic layer (contains unreacted ketones and oxidation products).

  • Basification: Immediately cool the aqueous layer in an ice bath. Slowly add 2 M NaOH dropwise until the pH reaches 10. The solution will turn cloudy as the free base precipitates.

  • Recovery: Extract the basic aqueous layer with fresh DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30°C.

  • Validation Step: Run an IR spectrum of the concentrated product. The absence of a strong carbonyl stretch (~1680 cm⁻¹) confirms the successful removal of aminoketone and precursor impurities.

References

1.[2] BenchChem. "In-depth Technical Guide: 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole (CAS Number 22217-78-3)". BenchChem. URL: 2.[1] Nagakubo, T., Kumano, T., Ohta, T., Hashimoto, Y., & Kobayashi, M. "Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines." Nature Communications 10 (2019). Semantic Scholar. URL: 3.[3] Shi, M., et al. "Reactions of Cyclopropyl Aryl Ketones with Sulfonamides Mediated by Zr(OTf)4: Cascade Preparation of 5-Aryl-3,4-dihydro-2H-pyrrole." Synlett 2004(9): 1622-1624. Thieme Connect. URL:

Sources

Technical Support: Stability Protocol for 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-MDP2P-CI-001 Status: Active Priority: Critical (Compound is thermodynamically unstable) Applicable Compound: 5-(1,3-Benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole Synonyms: MDP2P Cyclic Imine, 3,4-methylenedioxyphenyl-1-pyrroline.[1]

Executive Summary: The Metastability Crisis

Welcome to the Technical Support Center. You are likely reading this because your clear, pale-yellow oil has turned into a dark red, viscous gum, or your NMR spectrum shows a confusing mixture of starting materials and polymers.

The Core Issue: 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole is a cyclic imine .[1][2] Unlike their aromatic cousins (pyrroles) or saturated counterparts (pyrrolidines), cyclic imines are "metastable" intermediates. They possess a high-energy C=N double bond constrained within a five-membered ring.[1]

This molecule faces three simultaneous threats:

  • Hydrolysis: Reverting to the amino-ketone in the presence of moisture.[2]

  • Oxidative Dehydrogenation: Aromatizing to the fully conjugated pyrrole (irreversible).

  • Oligomerization: Self-reacting to form trimers or polymers ("Red Oil").[1]

This guide provides the strict environmental controls required to pause these entropic processes.

Critical Stability Parameters

The following table summarizes the "Survival Matrix" for this compound. Deviating from these parameters reduces shelf-life from months to hours.[1]

ParameterRecommended ConditionFailure Mode (If ignored)
Physical State Crystalline Salt (HCl or HBr)Freebase oils polymerize spontaneously at RT.[1]
Temperature -20°C to -80°C Thermal energy accelerates dimerization (turning into tar).[1]
Atmosphere Argon (Ar) or Nitrogen (

)
Oxygen promotes aromatization to the pyrrole analog.
Moisture Strictly Anhydrous (<10 ppm

)
Moisture triggers hydrolysis back to the amino-ketone.[1]
Light Amber Glass / Foil Wrap UV light catalyzes radical oxidation at the benzylic position.
Solvent None (Neat) or Anhydrous EthanolChlorinated solvents (DCM/Chloroform) can become acidic and trigger polymerization.

Degradation Mechanics (Visualized)

To understand why your sample degrades, view the pathway analysis below. This diagram illustrates the "Death Triangle" of cyclic imines.

DegradationPathways Imine Target Cyclic Imine (Metastable) AminoKetone Amino-Ketone (Open Chain Hydrolysis) Imine->AminoKetone Hydrolysis (Reversible) Pyrrole Fully Aromatic Pyrrole (Irreversible Oxidation) Imine->Pyrrole Oxidative Aromatization Polymer Red/Brown Tar (Oligomerization) Imine->Polymer Self-Reaction Water + H₂O (Moisture) Water->AminoKetone Oxygen + O₂ / Light Oxygen->Pyrrole Heat + Heat / Time Heat->Polymer AminoKetone->Imine Dehydration (-H₂O)

Caption: Figure 1. The three primary degradation pathways. Hydrolysis is reversible; oxidation and polymerization are generally irreversible.

Troubleshooting Guide (FAQ)

Q1: My sample turned from yellow to dark red/brown overnight. Is it ruined?

  • Diagnosis: This is "Red Oil" syndrome, indicative of oligomerization or oxidation .

  • Cause: Storage at room temperature or exposure to air.[3] The imine bond reacts with itself or oxidizes to form conjugated, colored species (pyrrole-like tars).[1]

  • Recovery: Likely not recoverable. You can attempt an acid-base extraction (dissolve in dilute HCl, wash with non-polar solvent to remove tars, basify, and extract), but yield will be poor.

Q2: The sample smells strongly of candy or floral notes (Piperonal).

  • Diagnosis: Hydrolysis has occurred.[2][4]

  • Cause: Moisture ingress. The cyclic imine has opened up to form the amino-ketone, which may further degrade to release the methylenedioxy-benzene moiety (piperonal-like odor).[1]

  • Fix: If the sample is an oil, re-dry it over activated 3Å molecular sieves in a non-polar solvent, then remove the solvent.

Q3: I isolated the freebase, but it solidified into a waxy mess.

  • Diagnosis: The freebase has a low melting point and is prone to amorphous solidification mixed with polymers.

  • Solution: Do not store the freebase. Convert it immediately to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The salt lattice stabilizes the charged iminium species, preventing polymerization.

Standard Operating Protocols (SOPs)

SOP-A: Long-Term Storage (The "Salt" Method)

Recommended for storage > 24 hours.[1]

Theory: Protonating the imine nitrogen (


) renders it non-nucleophilic, preventing it from attacking other imine molecules (polymerization).
  • Dissolution: Dissolve the crude cyclic imine oil in a minimal amount of anhydrous diethyl ether or dry ethyl acetate.

  • Acidification:

    • Preferred: Bubble dry HCl gas through the solution.

    • Alternative: Add a solution of 1M HCl in anhydrous dioxane or ether dropwise.

  • Precipitation: The salt should precipitate as a white to off-white solid.

    • Note: If it oils out, scratch the glass with a spatula or cool to -20°C to induce crystallization.

  • Filtration: Filter rapidly under Argon (the salt is hygroscopic).

  • Storage: Place the solid in a vial, flush with Argon, seal with Parafilm, and store at -20°C .

SOP-B: Short-Term Storage (The "Solution" Method)

Recommended if the compound will be used for reduction (e.g., to MDPV) within 48 hours.[1]

  • Solvent Choice: Use Anhydrous Methanol (MeOH) .

  • Preparation: Dissolve the imine immediately after synthesis into the MeOH.

  • Buffering: Add a trace amount of acid (e.g., Acetic Acid) to ensure the pH is slightly below 7. This discourages polymerization (which often requires a basic catalyst) and stabilizes the iminium form.

  • Storage: Store the solution at 4°C.

SOP-C: Workflow Decision Matrix

Use this workflow to determine the correct handling procedure based on your experimental goals.

StorageWorkflow Start Synthesized Cyclic Imine Usage Intended Usage? Start->Usage Immediate Immediate Use (< 2 Hours) Usage->Immediate ShortTerm Short Term (2 - 48 Hours) Usage->ShortTerm LongTerm Long Term (> 48 Hours) Usage->LongTerm Action1 Keep in Inert Solvent (Ar/N₂ Blanket) Immediate->Action1 Action2 Store as Solution (Anhydrous MeOH at 4°C) ShortTerm->Action2 Action3 MUST Convert to Salt (HCl/HBr Solid) LongTerm->Action3

Caption: Figure 2. Decision matrix for storage based on time-to-use.

References

  • Mechanism of Imine Hydrolysis

    • Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines." Journal of the American Chemical Society.
    • Relevance: Establishes the pH-dependence of imine stability and the role of water.[5]

    • [1]

  • Stability of Cyclic Imines (Δ1-Pyrrolines)

    • Fry, E. M. (1964). "Cyclic Imines. I. Preparation of 2-Substituted Δ1-Pyrrolines." Journal of Organic Chemistry.
    • Relevance: Describes the synthesis and inherent instability/polymerization tendency of 2-substituted pyrrolines.
    • [1]

  • General Handling of Pyrrole Derivatives

    • Sigma-Aldrich (MilliporeSigma).[1] "Product Safety & Handling: Pyrrole."

    • Relevance: Provides standard industrial protocols for storing air-sensitive nitrogen heterocycles (Inert gas, cold storage).[1]

    • [1]

  • Oxidative Aromatization

    • Gribble, G. W. (2002). "Oxidation of 3,4-dihydro-2H-pyrroles." The Chemistry of Heterocyclic Compounds.
    • Relevance: Explains the thermodynamic drive for dihydropyrroles to lose hydrogen and become fully arom
    • [1]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Benzodioxole Hydrogenation

Technical Support Center: Overcoming Catalyst Poisoning in Benzo[1][2]dioxole Hydrogenation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the specific challenges of catalyst poisoning during the hydrogenation of benzo[1][2]dioxole and its derivatives. Our focus is on providing practical, mechanistically grounded solutions to ensure the success and reproducibility of your synthetic routes.

Introduction: The Challenge of Hydrogenating the Benzodioxole Moiety

The benzo[1][2]dioxole ring system is a crucial pharmacophore in many active pharmaceutical ingredients (APIs). Its hydrogenation to the corresponding cyclohexane-1,2-diol derivatives is a key transformation, but it is frequently plagued by catalyst deactivation. Unlike simple aromatic hydrogenations, the cyclic ether functionality introduces unique poisoning pathways that can lead to stalled reactions, low yields, and inconsistent results. This guide is designed to help you diagnose and resolve these common issues.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific, observable problems you might encounter during your experiments.

Issue 1: My reaction starts but stops completely after 10-20% conversion.

Q: I'm hydrogenating a benzo[1][2]dioxole derivative using Rh/C, but the hydrogen uptake ceases prematurely. What is the likely cause?

A: This is a classic symptom of irreversible catalyst poisoning, where active sites are progressively blocked by a strong poison.[1][2] In the context of benzo[1][2]dioxole chemistry, the two most probable culprits are sulfur or halide impurities.

  • Mechanistic Insight: Precious metal catalysts like Rhodium (Rh), Palladium (Pd), and Ruthenium (Ru) have a high affinity for sulfur and halide compounds.[3] These impurities, even at ppm levels, can chemisorb onto the catalyst's metal surface, forming stable metal-sulfur or metal-halide bonds. This process blocks the active sites required for hydrogen activation and substrate adsorption, effectively killing the catalyst.[2][4]

  • Diagnostic Protocol:

    • Substrate Analysis: Analyze your starting material using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect trace heavy metals and elemental analysis for sulfur (S) and halogens (Cl, Br).[1]

    • Solvent and Gas Purity Check: Ensure you are using high-purity, degassed solvents and hydrogen gas with low levels of impurities like carbon monoxide (CO) or hydrogen sulfide (H₂S).[1]

  • Mitigation Strategy: Substrate Purification If sulfur or halides are detected, purification is essential.

    • Recrystallization: For solid substrates, recrystallization from a suitable solvent is often effective.

    • Carbon Treatment: Stir a solution of your substrate with activated charcoal (approx. 5-10 wt%) for 1-2 hours at room temperature, then filter through a pad of celite.[5] This is highly effective at removing many organic sulfur-containing impurities.

    • Distillation: For liquid substrates, vacuum distillation can remove non-volatile impurities.[6]

Issue 2: The reaction is extremely slow and requires high catalyst loading and harsh conditions.

Q: To get my hydrogenation to proceed, I have to use >10 mol% of catalyst, high pressure (>30 bar), and high temperature (>80 °C). How can I improve the reaction efficiency?

A: Sluggish reactions that require forcing conditions often point to the presence of a reversible inhibitor or a substrate-derived poison.[7] For benzo[1][2]dioxole derivatives, this can be caused by nitrogen-containing functional groups or by the product itself.

  • Mechanistic Insight:

    • Nitrogen Compounds: Functional groups like amines, pyridines, or amides on your substrate can act as Lewis bases and coordinate to the acidic metal center of the catalyst.[1][8] This coordination is often reversible but competes with the desired binding of the aromatic ring, slowing down the hydrogenation rate.[8][9]

    • Product Inhibition: The hydrogenated product, a diol, or its subsequent reaction products can sometimes coordinate more strongly to the catalyst than the starting material, leading to a slowdown as the reaction progresses.

  • Troubleshooting Workflow:

    GStartSluggish Reaction ObservedCheck_NDoes substrate haveN-containing groups?Start->Check_NAcid_AddStrategy 1: Add Acetic Acid(1-5 vol%) to protonate a N-groupCheck_N->Acid_Add Yes Catalyst_ScreenStrategy 2: Screen DifferentCatalysts (e.g., Ru/C, PtO2)Check_N->Catalyst_Screen No Analysis1Monitor H2 uptake.Improvement?Acid_Add->Analysis1Success1Success:Nitrogen inhibition overcomeAnalysis1->Success1 Yes Analysis1->Catalyst_Screen No Analysis2Monitor H2 uptake.Improvement?Catalyst_Screen->Analysis2Success2Success:Identified more robust catalystAnalysis2->Success2 Yes FailureProblem Persists:Consider irreversible poison(See Issue 1)Analysis2->Failure No

    Caption: Troubleshooting workflow for sluggish hydrogenations.

  • Recommended Protocols:

    • Acidic Additive: If a nitrogen group is present, add 1-5% (v/v) of glacial acetic acid to your reaction solvent (e.g., methanol, ethanol).[10] The acid protonates the basic nitrogen, preventing it from coordinating to the metal catalyst.[10]

    • Catalyst Screening: Rhodium is generally a good choice, but Ruthenium (Ru) based catalysts can sometimes show higher activity and resistance to poisoning for certain substrates.[11][12] Consider screening Rh/C, Ru/C, and even Platinum Oxide (PtO₂) to find the optimal catalyst.[13]

Issue 3: I am observing significant amounts of byproducts from C-O bond cleavage (hydrogenolysis).

Q: My main product is the desired diol, but I'm also getting phenol and cyclohexanol-type byproducts. How can I improve selectivity?

A: This indicates that hydrogenolysis of the dioxole ring's C-O bonds is competing with the desired aromatic ring hydrogenation. This is often promoted by catalyst choice, acidic conditions, and high temperatures.

  • Mechanistic Insight: Hydrogenolysis is a reaction where a C-X bond (in this case, C-O) is cleaved by hydrogen. This side reaction is particularly prevalent with Palladium (Pd) catalysts and can be exacerbated by acidic conditions which can protonate the ether oxygen, making the C-O bond more susceptible to cleavage.

  • Strategies for Enhancing Selectivity:

    • Catalyst Choice: Avoid Palladium-based catalysts if hydrogenolysis is a problem. Rhodium-based catalysts are generally much more selective for aromatic ring hydrogenation over C-O bond cleavage.[14] Ru-based catalysts can also be a good alternative.[15]

    • Control Reaction Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Hydrogenolysis typically has a higher activation energy than hydrogenation, so lower temperatures will favor the desired reaction.[16]

    • Avoid Strong Acids: If you are using an acidic additive to counter nitrogen poisoning, use the minimum effective amount. Avoid strong mineral acids.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction? A1: The primary indicators are a significant decrease in reaction rate or a complete stall, a reduction in product yield and selectivity, and the need for harsher conditions (higher temperature or pressure) to achieve conversion.[1]

Q2: Can I regenerate a poisoned catalyst? A2: It depends on the nature of the poison.

  • Irreversible Poisons (e.g., Sulfur): Regeneration is very difficult and often not practical in a lab setting. It typically requires high-temperature oxidation followed by reduction, which can damage the catalyst structure.[1]

  • Reversible Inhibitors (e.g., CO, some N-compounds): These can sometimes be removed. Purging the reactor thoroughly with an inert gas (like Argon or Nitrogen) while gently warming the catalyst suspension (if the catalyst is thermally stable) can sometimes displace weakly bound inhibitors.[1]

  • Fouling (e.g., coking): This is caused by the deposition of carbonaceous material on the catalyst surface.[4] Careful, controlled oxidation can sometimes burn off these deposits.[16]

Q3: How does the choice of solvent affect catalyst poisoning? A3: The solvent plays a crucial role. Polar solvents like methanol and ethanol are generally good choices for hydrogenation.[10] They help dissolve the substrate and hydrogen, facilitating contact with the catalyst. Importantly, a good solvent can also help keep impurities dissolved, reducing their tendency to adsorb onto the catalyst surface. In some cases, for substrates with coordinating groups, a polar solvent can solvate these groups, diminishing their ability to poison the catalyst.[14]

Q4: What is a "guard bed" and can it help? A4: A guard bed is a pre-column or a small amount of sacrificial material placed before the main catalyst bed.[17] Its purpose is to adsorb strong, irreversible poisons from the feedstock before they can reach and deactivate the more expensive primary catalyst. While more common in industrial flow chemistry, the principle can be adapted for batch reactions. For instance, pre-treating your substrate solution with a small amount of a cheaper, disposable catalyst (or even just activated carbon) could be considered a form of a guard bed to remove poisons.

Part 3: Data & Protocols

Table 1: Relative Poisoning Effect of Common Impurities
Poison ClassExample CompoundsTypical Catalyst AffectedSeverityReversibility
Sulfur Thiols (R-SH), H₂S, ThiophenesPd, Pt, Rh, Ru, NiSevereIrreversible
Halides R-Cl, R-Br, HClPd, Pt, RhModerate to SevereIrreversible
Nitrogen Pyridines, Amines, AmidesRh, Ru, PdMild to ModerateOften Reversible
Heavy Metals Lead (Pb), Mercury (Hg)Pd, Pt, NiSevereIrreversible
Carbon Monoxide CO (from H₂ source)Pd, Rh, RuModerateReversible

This table provides a generalized summary. The actual effect can vary based on specific catalyst, substrate, and reaction conditions.[1][7]

Protocol 1: General Procedure for Hydrogenation of a Benzo[1][2]dioxole Derivative
  • System Preparation: To a clean, dry hydrogenation vessel, add the benzo[1][2]dioxole substrate (1.0 eq) and the catalyst (e.g., 5% Rh/C, 1-5 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., Methanol or Ethanol, approx. 0.1 M concentration).

  • Inerting: Seal the vessel and purge the system 3-5 times with a low-pressure inert gas (Nitrogen or Argon) followed by vacuum to remove all oxygen.

  • Hydrogenation: Purge the vessel 3-5 times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5-10 bar).

  • Reaction: Begin vigorous stirring. Monitor the reaction by hydrogen uptake or by periodic sampling and analysis (TLC, GC, or LC-MS).[1]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with an inert gas. The catalyst can be removed by filtration through a pad of celite.

Diagram: Mechanism of Sulfur Poisoning on a Metal Catalyst Surface

Gcluster_01. Active Catalyst Surfacecluster_12. Poisoned Catalyst Surfacea1a2a1->a2a3a2->a3a4a3->a4a5a4->a5a6a7a6->a7a8a7->a8a9a8->a9a10a9->a10H2H₂H2->a3SubstrateSubstrateSubstrate->a8lab1Reactants adsorb on active sitesb1b2b1->b2b3b2->b3b4b3->b4b5b4->b5b6b7b6->b7b8b7->b8b9b8->b9b10b9->b10S1SS1->b3S2SS2->b6S3SS3->b9H2_blockedH₂H2_blocked->b4 BLOCKEDSubstrate_blockedSubstrateSubstrate_blocked->b8 BLOCKEDlab2Sulfur irreversibly binds,blocking active sites.cluster_0cluster_0cluster_1cluster_1

Caption: Sulfur atoms strongly adsorb to metal sites, preventing reactant binding.

References
  • Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Process Parameters. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry.
  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros.
  • Emissions Compliance, Inc. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Kuipers, B. W. M., et al. (2011). Tuning the Chemoselectivity of Rh Nanoparticle Catalysts by Site-Selective Poisoning with Phosphine Ligands: The Hydrogenation of Functionalized Aromatic Compounds. ACS Publications.
  • Google Patents. (n.d.). WO2017046816A2 - Process for the preparation of derivatives of benzodioxole.
  • Royal Society of Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A.
  • SciSpace. (n.d.). Mechanisms of catalyst deactivation.
  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. | Download Table.
  • European Patent Office. (2023, May 17). METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE - EP 4180426 A1.
  • Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?.
  • ResearchGate. (2025, August 10). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
  • MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • AOCS. (2022, February 16). Hydrogenation in Practice.
  • Prime Scholars. (2016, July 15). Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica.
  • University of British Columbia. (2003). Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor. Organometallics, 22, 1177-1179.
  • ResearchGate. (2025, August 6). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • Wiley Online Library. (n.d.). The Effect of Ru Precursor and Support on the Hydrogenation of Aromatic Aldehydes/Ketones to Alcohols.
  • National Center for Biotechnology Information. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • National Center for Biotechnology Information. (2025, December 12). Rational design of highly dispersed ultra-small Ru nanoparticles on MgO–Al2O3 for efficient and selective aromatic hydrogenation.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings.
  • ACS. (n.d.). Heterolytic Activation of Hydrogen Promoted by Ruthenium Nanoparticles on Poly(vinylpyridine) and Hydrogenation of Aromatic Compounds.
  • ScienceDirect. (n.d.). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine).
  • Patsnap. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Scholar. (n.d.). Hydrogenation Catalysts Poisoning with Silicon Engenharia Química.

Technical Support Center: Minimizing Oxidation of the Methylenedioxy Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The methylenedioxy group, a common structural motif in natural products, pharmaceuticals, and other fine chemicals, is prized for its ability to modulate the electronic and steric properties of aromatic systems.[1] However, this same electronic richness renders the methylenedioxy bridge susceptible to oxidative cleavage, a common and often frustrating side reaction encountered during multi-step synthesis. This degradation pathway, which converts the desired compound into its corresponding catechol, can significantly lower yields and complicate purification.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and preventing the undesired oxidation of the methylenedioxy ring. We will delve into the mechanisms of degradation, identify common problematic reagents and conditions, and offer field-proven strategies and detailed protocols to maintain the integrity of this valuable functional group throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the oxidative degradation of the methylenedioxy ring?

The primary degradation pathway involves the cleavage of the methylenedioxy bridge to form a catechol derivative.[2][3] This process is often mediated by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH).[2][3] The mechanism can be initiated by single-electron transfer from the electron-rich aromatic ring. The presence of transition metals, such as iron, can catalyze this process through Fenton-type chemistry, where hydrogen peroxide acts as a precursor to the highly reactive hydroxyl radical.[2] In biological systems or biomimetic syntheses, cytochrome P450 enzymes can also mediate this cleavage.[3][4][5]

Q2: Under what types of reaction conditions is the methylenedioxy group most vulnerable?

The methylenedioxy group is particularly sensitive under the following conditions:

  • Strongly Acidic Conditions: While often used for deprotection, strong Lewis acids (e.g., BBr₃, AlCl₃) or Brønsted acids can facilitate ring-opening, especially at elevated temperatures.[6]

  • Presence of Strong Oxidizing Agents: Reagents known to generate radical species or perform single-electron transfer can readily attack the ring. This includes some common reagents used for other transformations if not used judiciously.

  • Exposure to Air and Light (Long-term Storage): Autoxidation can occur over time, especially for compounds in solution or those with impurities that can initiate radical chains.

  • Reactions Involving Transition Metals: Metal catalysts (e.g., iron, copper) in the presence of peroxides or air can generate ROS, leading to degradation.[2]

  • Catalytic Hydrogenation: While generally robust, some catalysts under harsh conditions (high pressure/temperature) or with certain substrates can potentially lead to hydrogenolysis or rearrangement, although this is less common than oxidative cleavage.

Q3: My reaction mixture is turning dark purple/black. Is this related to methylenedioxy oxidation?

Yes, this is a classic indicator. The initial catechol product of the ring cleavage is itself highly susceptible to oxidation, rapidly forming an ortho-quinone. These ortho-quinones are often highly colored and can subsequently polymerize, leading to the formation of dark, insoluble materials, which accounts for the characteristic darkening of the reaction mixture.

Q4: Can I use antioxidants to protect the methylenedioxy group?

Absolutely. The addition of radical scavengers or antioxidants is a highly effective preventative strategy. These additives function by intercepting reactive oxygen species before they can attack the methylenedioxy ring.

Antioxidant TypeExamplesMechanism of Action
Radical Scavengers Butylated hydroxytoluene (BHT), Tocopherol (Vitamin E)Donate a hydrogen atom to quench radical species, forming a stable radical.
Reducing Agents Ascorbic Acid (Vitamin C), Propyl GallateReduce oxidizing species and can regenerate primary antioxidants.[2][7]
Metal Chelators Ethylenediaminetetraacetic acid (EDTA), DesferrioxamineSequester transition metal ions, preventing them from participating in Fenton chemistry.[2][3]
Hindered Amines Hindered Amine Light Stabilizers (HALS)Act as radical traps, converting to stable nitroxyl radicals.[8]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Significant decomposition observed during a reaction using a strong oxidizing agent (e.g., SeO₂, DMP).
  • Root Cause: Many standard oxidizing agents are non-selective and can readily attack the electron-rich methylenedioxy-substituted aromatic ring in addition to the intended functional group. For example, selenium dioxide (SeO₂) is used for oxidizing active methylene groups but can also degrade sensitive aromatics.[9][10] Similarly, hypervalent iodine reagents like Dess-Martin periodinane (DMP) can be aggressive.[11]

  • Solution Strategy:

    • Lower the Reaction Temperature: Perform the oxidation at the lowest possible temperature that still allows for the desired transformation. This reduces the rate of the undesired side reaction.

    • Use a Milder/More Selective Reagent: Explore alternative, milder oxidizing agents. The choice will be highly dependent on the specific transformation you are trying to achieve.

    • Inverse Addition: Add the oxidizing agent slowly to a solution of the substrate (inverse addition). This keeps the instantaneous concentration of the oxidant low, minimizing side reactions.

    • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to exclude atmospheric oxygen, which can participate in radical chain reactions.

Problem 2: Product degradation during workup or purification (e.g., chromatography).
  • Root Cause: The product may be stable under the reaction conditions but sensitive to air, acidic/basic conditions during extraction, or the stationary phase during chromatography. Silica gel, for instance, is acidic and can promote degradation of sensitive compounds.

  • Solution Strategy:

    • Buffer the Workup: Use buffered aqueous solutions (e.g., phosphate buffer pH 7, saturated sodium bicarbonate) during extractions to avoid exposure to strong acids or bases.

    • Deactivate Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base like triethylamine. This is done by preparing the slurry with a solvent containing 1-2% triethylamine.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for purification.

    • Add Antioxidant to Solvents: Add a small amount (e.g., 0.01-0.1%) of an antioxidant like BHT to the solvents used for workup and chromatography to prevent on-column oxidation.

Problem 3: The methylenedioxy ring is cleaved during an attempted demethylenation to yield the catechol.
  • Root Cause: This is the intended reaction, but controlling it can be difficult, often leading to over-oxidation and byproduct formation. Reagents like BBr₃ or AlCl₃/thiol systems are designed to cleave the ring.[6][12]

  • Solution Strategy (for controlled cleavage):

    • Strict Stoichiometric Control: Carefully control the stoichiometry of the Lewis acid. Use of excess reagent will lead to more side products.

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize degradation of the resulting catechol.[6]

    • Inert Atmosphere: The product catechol is extremely air-sensitive. The entire reaction and workup must be performed under a strict inert atmosphere.

    • Immediate Derivatization: Often, the best strategy is to trap the sensitive catechol in situ by adding an electrophile (e.g., an alkylating or acylating agent) to the reaction mixture after cleavage is complete, but before workup.

Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol is essential for preventing air-oxidation in sensitive reactions.

Objective: To set up and run a reaction while excluding atmospheric oxygen and moisture.

Workflow Diagram:

Caption: Workflow for conducting a reaction under an inert atmosphere.

Methodology:

  • Glassware Preparation: All glassware (flask, condenser, dropping funnel) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum.

  • Assembly: Assemble the glassware while hot and immediately connect it to a Schlenk line or manifold that can switch between vacuum and an inert gas (Argon is preferred due to its density).

  • Purging: Evacuate the system under high vacuum and then refill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure all atmospheric gases are removed.

  • Reagent/Solvent Addition:

    • Liquid reagents and solvents must be degassed prior to use. This can be done by bubbling Argon through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Add solvents and liquid reagents via syringe through a rubber septum.

    • Add solid reagents under a positive flow of inert gas.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to the manifold or by using a balloon filled with the inert gas.

  • Workup: Quench the reaction and perform extractions using degassed solvents.

Protocol 2: Deactivation of Silica Gel for Chromatography

Objective: To neutralize the acidic sites on silica gel to prevent degradation of sensitive compounds during purification.

Methodology:

  • Prepare Slurry: In a beaker, measure the required amount of silica gel.

  • Add Solvent Mixture: Add the initial, non-polar eluent (e.g., hexanes or dichloromethane) to the silica gel to create a slurry.

  • Add Base: To this slurry, add triethylamine (Et₃N) to a final concentration of 1-2% v/v relative to the solvent volume. For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of triethylamine.

  • Mix and Pack: Stir the slurry thoroughly for several minutes to ensure even coating of the silica gel. Pack the column as usual with this mixture.

  • Elute: Prepare the mobile phase with the same percentage of triethylamine throughout the gradient elution.

References

  • Title: Hydroxyl radical mediated demethylenation of (methylenedioxy)
  • Title: Methylenedioxypyrovalerone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI. Synthesis of phenothiazine analogues by using the cleavage reaction with sodium methoxide-thiols in dimethyl sulfoxide and evaluation of their biological activities Source: PubMed URL: [Link]

  • Title: The Base-catalyzed Cleavage of Methylenedioxy Rings Source: Google Cloud Search URL
  • Source: Sciencemadness.
  • Title: Reagents: SeO2, Oxidation of Active Methylene Group/ SeO2 Mechanism Application for IIT JAM CSIR NET Source: YouTube URL: [Link]

  • Title: Adding the methylenedioxy group Source: Hive Chemistry Discourse URL
  • Title: What are the methods to deprotect methylene dioxy group? Source: ResearchGate URL: [Link]

  • Title: Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis Source: PMC - NIH URL: [Link]

  • Title: Improving oxidation stability of 2D MXenes: synthesis, storage media, and conditions Source: PMC - NIH URL: [Link]

  • Title: and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions Source: AIR Unimi URL
  • Title: Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1 Source: YouTube URL: [Link]

  • Title: Dess-Martin periodinane, Triacetoxyperiodinane, DMP Source: Organic Chemistry Portal URL: [Link]

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: MDPI URL: [Link]

  • Title: Antioxidant Protection of Paper Heritage Objects with 4-Amino-2,2,6,6-Tetramethylpiperidine Source: MDPI URL: [Link]

  • Title: Methylenedioxy - Wikipedia Source: Wikipedia URL: [Link]

  • Title: On the metabolism and the toxicological analysis of methylenedioxyphenylalkylamine designer drugs by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Titanium‐Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes Source: Wiley Online Library URL: [Link]

  • Title: Phenolic compounds as antioxidants to improve oxidative stability of menhaden oil-based structured lipid as butterfat analog Source: PubMed URL: [Link]

  • Title: Working with chemical synthesis prone to oxidation? Source: Reddit URL: [Link]

  • Title: Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins Source: Request PDF on ResearchGate URL: [Link]

  • Title: Catalytic Transfer Hydrogenation of Arenes and Heteroarenes Source: ResearchGate URL: [Link]

  • Title: Antioxidant Therapeutic Strategies in Neurodegenerative Diseases Source: PMC - NIH URL: [Link]

  • Title: 8.7: Reduction of Alkenes - Hydrogenation Source: Chemistry LibreTexts URL: [Link]

  • Title: C–H Insertion via Ruthenium Catalyzed gem-Hydrogenation of 1,3-Enynes Source: PMC - NIH URL: [Link]

  • Title: Enzymatic and chemical demethylenation of (methylenedioxy)amphetamine and (methylenedioxy)methamphetamine by rat brain microsomes Source: PubMed URL: [Link]

Sources

Addressing low purity issues in 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole isolation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Purification of 5-Benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole

Current Status: Active Ticket ID: #ISO-PYR-5BD Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Cyclic Imine" Challenge

Welcome to the technical support hub for 5-Benzo[1,3]dioxol-5-yl-3,4-dihydro-2H-pyrrole . If you are accessing this guide, you are likely facing low purity issues characterized by streaking on chromatography columns, "vanishing" product, or the isolation of a brown oil instead of a solid.

The Core Issue: This molecule contains a cyclic imine (C=N) moiety conjugated with an electron-rich benzodioxole ring. This structural combination creates a "perfect storm" for instability:

  • Acid Sensitivity: The imine nitrogen is basic. Upon contact with acidic media (including untreated silica gel), it protonates, activating the carbon for nucleophilic attack by water (hydrolysis).

  • Hydrolytic Equilibrium: The ring opens to form the corresponding

    
    -amino ketone. This reaction is often reversible, leading to confusing NMR spectra containing broad peaks.
    
  • Oxidative Aromatization: The dihydro-pyrrole ring is prone to oxidation to the fully aromatic pyrrole, a thermodynamic sink that is irreversible.

This guide provides a self-validating workflow to navigate these pitfalls.

Module 1: Diagnostic & Triage

Q: My crude NMR looks messy. How do I know if my product degraded or just didn't form?

A: Look for the "Hydrolysis Fingerprint." The most common impurity is the open-chain amino ketone resulting from hydrolysis.

FeatureIntact Cyclic Imine (Target)Hydrolyzed Impurity (

-amino ketone)

H NMR (Imine C-H)
Triplet/Multiplet approx. 3.8–4.0 ppmAbsent

H NMR (Aromatic)
Sharp doublets/singlets (6.8–7.5 ppm)Shifted, often broader due to H-bonding

C NMR (C=N)
Signal at ~170–175 ppmCarbonyl signal at ~195–200 ppm
TLC Behavior Distinct spot (if base-treated)Streaks from baseline

Diagnostic Experiment (The "D2O Shake"): Take a small NMR sample in CDCl


. Add one drop of D

O and shake.
  • Result: If the imine peaks disappear and new aliphatic peaks appear, your compound is hydrolyzing in real-time due to trace acid/water. Immediate Action: Dry your solvents and switch to basic workup conditions.

Module 2: The Purification Workflow

The standard "Flash Chromatography on Silica" method is the primary cause of yield loss for this compound. The acidity of Si-OH groups catalyzes hydrolysis.

Protocol A: The "Basified Silica" Method (Recommended)

Use this if you must use silica gel.

Materials:

  • Silica Gel (Standard 40-63

    
    m)
    
  • Triethylamine (TEA)

  • Mobile Phase: Hexane / Ethyl Acetate (start with 9:1)

Step-by-Step:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase containing 1.5% v/v Triethylamine . Let it sit for 15 minutes. This neutralizes the acidic silanol sites [1].

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (still containing 1% TEA).

  • Loading: Dissolve your crude material in a minimum amount of DCM/TEA (99:1). Load gently.

  • Elution: Run the gradient. Crucial: Maintain 0.5% TEA in the eluent throughout the run to prevent re-acidification.

Protocol B: Neutral Alumina (The Safer Alternative)

Use this if the compound degrades even on basified silica.

Alumina (Aluminum Oxide) is less acidic than silica and less prone to inducing hydrolysis in sensitive imines [2].

  • Grade: Neutral, Brockmann Activity III (add 6% water to Activity I alumina if needed).

  • Solvent System: Hexane / DCM or Hexane / EtOAc.[1] Alumina is more polar; you will need less polar solvents than on silica.

Module 3: Visualization of Degradation Pathways

Understanding how the molecule dies is the key to keeping it alive.

DegradationPathways cluster_conditions Critical Control Points Target Target: 5-Benzo[1,3]dioxol-5-yl- 3,4-dihydro-2H-pyrrole (Cyclic Imine) Protonated Protonated Intermediate (Activated Imine) Target->Protonated + H+ (Silica/Acid) Pyrrole Oxidation Product (Aromatic Pyrrole) Target->Pyrrole Oxidation (Air/Time) Dimer Polymer/Dimer Target->Dimer Concentration/Heat AminoKetone Hydrolysis Product (Gamma-Amino Ketone) Protonated->AminoKetone + H2O AminoKetone->Target - H2O (Base/Heat)

Figure 1: Degradation pathways. Note that acid (H+) is the catalyst for the primary failure mode (Hydrolysis).

Module 4: Troubleshooting & FAQs

Q: The compound streaks on TLC plates. How do I calculate R


? 
A:  Standard plates are acidic.
  • Fix: Pre-dip your TLC plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting.

  • Eluent: Add 1% NH

    
    OH or TEA to your TLC development chamber. This will sharpen the spot.
    

Q: I isolated a solid, but it turned into brown oil overnight. Why? A: This is likely "Autocatalytic Hydrolysis." If trace acid (even from CDCl


) or moisture remains, the hydrolysis product (amino ketone) can act as a catalyst for further degradation.
  • Solution: Store the compound under Argon at -20°C.

  • Stabilizer: Some researchers store sensitive imines as solid salts (e.g., Tetrafluoroborate salt), which are often more stable, though this adds a step to regenerate the free base [3].

Q: Can I distill this compound? A: Yes, but with extreme caution. 5-aryl-3,4-dihydro-2H-pyrroles typically have high boiling points. Prolonged heating promotes aromatization to the pyrrole or polymerization [4].

  • Requirement: High vacuum (< 0.5 mmHg) is mandatory.

  • Kugelrohr: A Kugelrohr distillation apparatus is preferred due to the short path and rapid heating/cooling capability.

Module 5: Summary of Quantitative Data

ParameterRecommended ValueRisk Threshold (Danger Zone)
Workup pH 9.0 – 11.0< 8.0 (Hydrolysis risk)
Silica Pre-treatment 1.5% Triethylamine0% (Untreated Silica)
Rotovap Bath Temp < 35°C> 45°C (Polymerization/Oxidation)
Storage Temp -20°C (Inert Gas)Room Temp (Air exposed)

References

  • BenchChem Technical Support. (2025).[1][2] Purification of Substituted 1H-Pyrrol-2(3H)-ones and Related Cyclic Imines. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis and Purification of Pyrrole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Experimental and theoretical investigations into the stability of cyclic aminals and imines. Retrieved from

  • Google Patents. (2014). Purification method of 2-acetyl-1-pyrroline and related cyclic imines via distillation. JP2014073999A. Retrieved from

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling of Methylenedioxy-Pyrrolidino Cathinones

[1][2][3][4]

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 3,4-methylenedioxy-pyrrolidino-phenones , a critical class of synthetic cathinones often encountered in drug development and forensic toxicology. The most prominent member, MDPV (3,4-methylenedioxypyrovalerone) , serves as the primary model for this analysis.

Clarification on Nomenclature: While often colloquially referred to as "pyrrolines" due to the formation of unsaturated iminium species during fragmentation, these compounds are chemically pyrrolidines (saturated nitrogen rings). True pyrroline species (containing a C=N double bond within the ring) typically appear as reactive intermediates, thermal degradation products (pyrolysis), or specific metabolites. This guide distinguishes between the parent pyrrolidine structure and the pyrroline-like fragment ions that define their mass spectral fingerprints.

Mechanistic Deep Dive: Fragmentation Pathways

To accurately identify and differentiate these compounds, one must understand the causality behind their fragmentation in Electron Ionization (EI) versus Electrospray Ionization (ESI).

Electron Ionization (EI): The Alpha-Cleavage Dominance

In GC-MS (EI at 70 eV), methylenedioxy-pyrrolidines undergo a highly predictable


-cleavage
  • Ionization: The removal of an electron from the nitrogen lone pair forms the molecular radical cation (

    
    ).
    
  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    -carbon (the carbon attached to the nitrogen) breaks.
  • Resulting Species:

    • Iminium Ion (Base Peak): The positive charge is retained on the nitrogen-containing fragment. For MDPV, this is the

      
      -pyrrolidyl-iminium ion (
      
      
      126).
    • Acylium Ion (Minor Peak): A smaller fraction of ionization retains the charge on the benzoyl fragment. The 3,4-methylenedioxy group stabilizes this ion at

      
       149 , distinguishing it from non-substituted analogs.
      
Electrospray Ionization (ESI-CID): Protonation and Heterolysis

In LC-MS/MS, the mechanism shifts from radical-driven to charge-driven.

  • Protonation: Formation of the even-electron precursor

    
    .
    
  • Heterolytic Cleavage: Collision-Induced Dissociation (CID) typically drives the neutral loss of the pyrrolidine ring or the alkyl chain.

  • "Pyrroline" Formation: High collision energies can induce dehydrogenation of the pyrrolidine ring, forming a pseudo-pyrroline species, though the dominant pathway remains the cleavage of the C-N bond.

Comparative Analysis: Diagnostic Ion Tables

The following data compares the fragmentation of MDPV against its chain-length analogs and non-methylenedioxy counterparts.

Table 1: EI-MS Diagnostic Ions (GC-MS)

Note: The Base Peak (Iminium Ion) is determined solely by the amine and the

CompoundStructure CodeMolecular Ion (

)
Base Peak (Iminium Ion)Acylium Ion (Aromatic)Key Differentiator
MDPV 3,4-MD-Pyrovalerone275126 149 MD-Benzoyl + Propyl chain
MDPBP 3,4-MD-Butiophenone261112 149 MD-Benzoyl + Ethyl chain
MDPPP 3,4-MD-Propiophenone24798 149 MD-Benzoyl + Methyl chain

-PVP
Desmethylenedioxy-PV231126 105 No MD Group (Benzoyl = 105)
MPHP 4'-Methyl-PV245126 119 Tolyl group (Benzoyl = 119)
Table 2: ESI-MS/MS Product Ions (LC-QTOF/Triple Quad)

Precursor:

CompoundPrecursor (

)
Major Fragment 1 (Iminium)Major Fragment 2 (Aryl-Ketone)Mechanism Note
MDPV 276.159126.128175.060Loss of Pyrrolidine (

)
MDPBP 262.144112.112175.060Loss of Pyrrolidine

-PVP
232.169126.128133.086Phenyl ring (no MD) shifts Aryl fragment

Visualization: Fragmentation Pathways[2][4][5][6][7]

The following diagram illustrates the divergent pathways for MDPV under EI and ESI conditions, highlighting the formation of the critical iminium and acylium species.

MDPV_FragmentationMDPVMDPV Parent(MW 275)EI_IonEI: Radical Cation[M]+• (m/z 275)MDPV->EI_Ion70 eV EIESI_IonESI: Protonated Ion[M+H]+ (m/z 276)MDPV->ESI_IonElectrospray (+ve)Alpha_Cleavageα-Cleavage(Primary EI Mechanism)EI_Ion->Alpha_CleavageIminiumIminium Ion (Base Peak)(N-alkyl-pyrrolidinium)m/z 126Alpha_Cleavage->IminiumCharge Retention on N (Major)AcyliumMD-Benzoyl Cation(Acylium Ion)m/z 149Alpha_Cleavage->AcyliumCharge Retention on O (Minor)CIDCID Fragmentation(Heterolytic)ESI_Ion->CIDCID->IminiumAlternative PathwayProd_175Product Ion(MD-phenyl-pentanone)m/z 175CID->Prod_175C-N Bond BreakPyrrolidine_LossNeutral Loss:Pyrrolidine (-71 Da)

Figure 1: Divergent fragmentation pathways of MDPV. In EI,

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating "dual-check" system (Retention Time + Ion Ratio).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Basic extraction isolates the pyrrolidine alkaloid from biological matrices, removing neutral interferences.

  • Aliquot: Transfer 200

    
    L of plasma/sample into a borosilicate glass tube.
    
  • Internal Standard: Add 20

    
    L of MDPV-d8 (
    
    
    ).
  • Alkalinization: Add 200

    
    L of 0.1 M Carbonate Buffer (pH 9.5). Why: The pKa of MDPV is ~8.5; high pH ensures the uncharged free base for extraction.
    
  • Extraction: Add 1 mL of 1-Chlorobutane (or MTBE). Vortex for 2 minutes. Centrifuge at 3000 RPM for 5 minutes.

  • Reconstitution: Transfer the organic (top) layer to a clean vial. Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 
    
    
    L Mobile Phase A (0.1% Formic Acid in Water).
Instrument Parameters (LC-MS/MS)

System: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase: (A) 0.1% Formic Acid in

    
    ; (B) Acetonitrile.
    
  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Self-Validating):

    • Quantifier: 276.1

      
       126.1 (Collision Energy: 25 eV).
      
    • Qualifier: 276.1

      
       175.1 (Collision Energy: 20 eV).
      
    • Validation Rule: The ratio of Quant/Qual must be within

      
      20% of the reference standard.
      

References

  • Meyer, M. R., et al. (2010). "Metabolism of the pyrrolidinophenone-type designer drug methylenedioxypyrovalerone (MDPV) in rat and human urine." Analytical and Bioanalytical Chemistry. Link

  • Strano-Rossi, S., et al. (2010). "Analytical techniques for the detection of synthetic cathinones ('Bath Salts')." Forensic Science International. Link

  • Zuba, D. (2012). "Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry." Forensic Science International. Link

  • Davidson, J. T., & Jackson, G. P. (2020).

    
    -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs." International Journal of Mass Spectrometry. Link[1]
    
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - MDPV Monographs." Link

Analytical Comparison Guide: FTIR Characterization of 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of complex pharmaceutical intermediates. 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole is a prime example—a molecule combining a highly strained methylenedioxybenzene (benzo[1,3]dioxole) core with a cyclic imine (3,4-dihydro-2H-pyrrole) ring.

Accurate Fourier Transform Infrared (FTIR) spectroscopy of this compound requires not just identifying peaks, but selecting the correct analytical methodology to resolve them. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) methodologies for characterizing this specific API intermediate, providing field-proven protocols and causality-driven insights.

Mechanistic Causality of Characteristic FTIR Peaks

Before comparing instrument performance, we must establish the theoretical grounding of the target molecule's vibrational modes.

  • The Cyclic Imine (3,4-dihydro-2H-pyrrole): Unlike fully aromatic pyrroles that exhibit strong N-H stretching (~3400 cm⁻¹), this molecule is a pyrroline derivative lacking an N-H bond. Its defining feature is the endocyclic C=N double bond. This bond manifests as a sharp, strong peak in the 1595–1640 cm⁻¹ region (1)[1].

  • The Benzo[1,3]dioxole Moiety: The methylenedioxy group attached to the benzene ring creates an electron-rich system. The asymmetric and symmetric C-O-C stretching vibrations are highly characteristic, typically anchoring at ~1250 cm⁻¹ and ~1040 cm⁻¹ (2)[2]. The aliphatic C-H stretch of the -O-CH2-O- group also provides a distinct signature around 2780 cm⁻¹ .

Methodology Comparison: ATR-FTIR vs. KBr Pellet

When analyzing 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole, the choice of sampling technique fundamentally alters the resulting spectrum.

Attenuated Total Reflectance (ATR-FTIR)

ATR operates via an evanescent wave penetrating the sample surface. It is rapid, non-destructive, and requires minimal sample (3)[3]. However, the penetration depth is wavelength-dependent. For our target molecule, this means the high-frequency aliphatic C-H stretches of the pyrroline ring (~2850-2950 cm⁻¹) will appear artificially weak compared to the lower-frequency C-O-C stretches (~1040 cm⁻¹).

Transmission (KBr Pellet)

Dispersing the analyte in a bulk KBr matrix provides a longer effective pathlength, offering superior sensitivity for trace impurity detection (e.g., unreacted ketone or amine precursors) (4)[4]. It avoids the wavelength-dependent intensity skew of ATR, yielding classic transmission spectra that perfectly align with historical libraries and derivatized spectral analysis (5)[5].

Quantitative Data Presentation
Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet Performance
C=N (Cyclic Imine) 1595 – 1640Strong, sharp peak. Good resolution.Strong, sharp peak. Excellent for quantitation.
C-O-C (Asymmetric) ~1250Very strong. Dominates the spectrum.Very strong. May require 0.5% w/w dilution to prevent detector saturation.
C-O-C (Symmetric) ~1040Strong, distinct peak.Strong, distinct peak.
Aliphatic C-H 2850 – 2950Weaker intensity due to shallow evanescent penetration depth.Moderate intensity. True representation of bond concentration.
Aromatic C=C ~1490, ~1600Moderate to strong.Moderate to strong.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in causality and self-validation steps.

Protocol A: High-Sensitivity KBr Pellet Transmission
  • Background Validation: Scan an empty sample compartment. Ensure ambient CO₂ (2350 cm⁻¹) and H₂O vapor (3900-3500 cm⁻¹) are suppressed via purging.

  • Matrix Preparation: Grind 1 mg of 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole with 100 mg of IR-grade, oven-dried KBr in an agate mortar. Causality: The strict 1% w/w ratio prevents detector saturation and peak broadening (Beer-Lambert Law compliance).

  • Pressing: Apply 10 tons of pressure under vacuum for 2 minutes. Causality: Vacuum removes trapped air, preventing light scattering and ensuring a transparent, glass-like pellet.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Self-Validation Check (Critical): Evaluate the 3400–3200 cm⁻¹ region. Because the target molecule lacks N-H and O-H bonds, any broad absorbance here indicates hygroscopic water absorption during pellet pressing. If present, the quantitative accuracy is compromised; discard and re-press using freshly baked KBr.

Protocol B: Rapid Screening Diamond ATR-FTIR
  • Crystal Cleaning & Background: Clean the diamond crystal with spectroscopy-grade isopropanol. Collect a background spectrum. Causality: Ensures zero cross-contamination from previous samples.

  • Sample Application: Place ~5 mg of the powder directly onto the center of the crystal.

  • Pressure Application: Engage the pressure anvil to ~75 psi. Causality: Intimate contact between the crystal and the sample is mandatory for the evanescent wave to penetrate; poor contact artificially diminishes signal intensity and introduces noise.

  • Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth.

  • Self-Validation Check: Monitor the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates poor crystal-sample contact. Re-apply pressure until the baseline stabilizes.

Analytical Workflow Visualization

FTIR_Comparison Sample Target Analyte: 5-Benzo[1,3]dioxol-5-YL- 3,4-dihydro-2H-pyrrole ATR ATR-FTIR Method (Surface Reflection) Sample->ATR Direct Contact KBr KBr Pellet Method (Bulk Transmission) Sample->KBr 1% w/w Dilution Imine C=N Imine Stretch (~1620 - 1640 cm⁻¹) ATR->Imine Wavelength-dependent intensity Dioxole C-O-C Dioxole Stretch (~1250 & 1040 cm⁻¹) ATR->Dioxole KBr->Imine High resolution, uniform pathlength KBr->Dioxole Analysis Spectral Validation & Impurity Profiling Imine->Analysis Dioxole->Analysis

Workflow comparing ATR-FTIR and KBr transmission methods for resolving imine and dioxole peaks.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy". 4

  • Insubria. "Reactivity of NBocProtected AminoYnones in the Presence of Zinc Chloride: Formation of Acetylenic Cyclic Imines". 1

  • MAS Journal of Applied Sciences. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets". 5

  • JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR". 3

  • Asian Journal of Science and Technology. "Synthesis and Mesomorphic phase Behavior of Terminal Benzo [1,3] Dioxole Ring".2

Sources

A Comparative Guide to the Structural Elucidation of 5-Benzodioxol-5-YL-3,4-dihydro-2H-pyrrole

A Comparative Guide to the Structural Elucidation of 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins structure-activity relationship (SAR) studies, informs synthetic strategy, and is a prerequisite for understanding pharmacological action. This guide addresses the structural characterization of the novel heterocyclic compound, 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole.

As of the date of this publication, a definitive single-crystal X-ray diffraction structure for this specific molecule has not been deposited in public repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[3][4] This presents a common challenge in chemical research: how do we proceed when the "gold standard" method has not yet been successfully applied?

This guide, therefore, provides a comparative analysis of the primary methodologies available for the complete structural elucidation of this target molecule. We will explore a hypothetical workflow for single-crystal X-ray crystallography, benchmarked against the most powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. The causality behind experimental choices and the unique insights offered by each method will be explained in detail.

Section 1: The Gold Standard - A Proposed X-ray Crystallography Workflow

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[5][6] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined. While no public structure exists for our target molecule, the following protocol outlines the self-validating system required to achieve this result.

The Crystallization Challenge

The most significant hurdle in any small-molecule crystallography experiment is obtaining a diffraction-quality single crystal.[7] This process is often more art than science, requiring screening of numerous conditions. For a molecule like 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole, which possesses moderate polarity and some conformational flexibility, a systematic screening approach is crucial.

Experimental Protocol: Small-Molecule Crystallization Screening
  • Material Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal nucleation and growth. Purification via column chromatography followed by recrystallization or sublimation is recommended.

  • Solvent Selection: A range of solvents with varying polarities should be screened. For the target molecule, solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene, along with their binary mixtures, would be appropriate.

  • Crystallization Methodologies:

    • Slow Evaporation: A solution of the compound (5-10 mg/mL) is prepared in a chosen solvent in a small vial. The vial is covered with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion (Hanging/Sitting Drop): This is the most widely adopted methodology.[7] A concentrated solution of the compound is mixed with a precipitant solution.

      • Hanging Drop: A drop of this mixture is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of the precipitant solution.

      • Sitting Drop: The drop is placed on a post within a sealed well containing the precipitant. The vapor pressure difference drives slow precipitation, ideally leading to crystal formation.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals may form at the interface.

  • Temperature Control: Screening should be performed at different temperatures (e.g., 4 °C, room temperature) as temperature affects both solubility and nucleation kinetics.

Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the process of data collection and analysis can begin.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

Caption: Workflow for Single-Crystal X-ray Diffraction.

Section 2: Alternative & Complementary Spectroscopic Techniques

In the absence of a crystal structure, or as a means of validation, a suite of other analytical techniques must be employed. NMR and MS are indispensable for determining the constitution and, in many cases, the relative stereochemistry of a molecule.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution.[11] A full suite of 1D and 2D NMR experiments can piece together the complete chemical structure.

Experimental Protocol: NMR Structural Elucidation
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR & DEPT: Provides information on the number of different types of carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment distinguishes between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12][13] This is critical for mapping out spin systems within the molecule, such as the protons on the dihydro-pyrrole ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[12][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is key for connecting different fragments of the molecule, for example, linking the protons on the dihydro-pyrrole ring to the carbons of the benzo[1][2]dioxol group.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. This is crucial for determining relative stereochemistry and conformation.[12]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula, while tandem MS (MS/MS) experiments reveal fragmentation patterns that can corroborate the structure proposed by NMR. For pyrrolidine-containing compounds, fragmentation can sometimes be dominated by the pyrrolidine ring, which requires specialized techniques to elicit more informative fragments.[3][15][16]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: A dilute solution (e.g., 1 µg/mL) of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: The sample is injected into a Liquid Chromatography (LC) system coupled to a mass spectrometer.

  • Full Scan MS: The instrument scans a mass range to detect the protonated molecule [M+H]⁺. HRMS provides a mass measurement with high accuracy (e.g., < 5 ppm), allowing for the unambiguous determination of the elemental formula (C₁₂H₁₃NO₂ for the target).

  • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented. The resulting fragment ions are detected, providing a "fingerprint" of the molecule's structure. For instance, characteristic losses of fragments corresponding to the dihydro-pyrrole or the benzodioxole moieties would be expected.

Section 3: In Silico Approach - Computational Modeling

Computational chemistry offers a predictive approach to molecular structure.[17] Using methods like Density Functional Theory (DFT), one can calculate the lowest energy (most stable) conformation of a molecule.[18][19] While not a substitute for experimental data, it is a powerful tool for corroborating experimental findings and for understanding the molecule's electronic properties.

Protocol: Geometry Optimization with DFT
  • Structure Input: A 2D sketch of 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole is used to generate an initial 3D structure.

  • Calculation: A geometry optimization calculation is performed using a standard functional and basis set (e.g., B3LYP/6-31G*). This calculation iteratively adjusts the atomic positions to find a minimum on the potential energy surface.

  • Analysis: The output provides predicted bond lengths, bond angles, and dihedral angles. These can be compared to typical values for similar fragments found in crystallographic databases. Furthermore, NMR chemical shifts can be calculated and compared to the experimental spectra to increase confidence in the structural assignment.[20]

Section 4: Comparative Analysis

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, definitive structural proof.[5]Requires diffraction-quality single crystals, which can be difficult or impossible to obtain.[7] Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Complete chemical connectivity (2D structure), relative stereochemistry, solution conformation.Provides rich structural detail in solution.[1][21] Non-destructive.Can suffer from signal overlap in complex molecules.[22] Does not provide absolute stereochemistry without a chiral reference.
Mass Spectrometry Exact molecular weight, elemental formula, fragmentation patterns.Extremely high sensitivity (requires very little sample). Confirms molecular formula.[23]Provides limited connectivity information on its own. Isomeric compounds can be difficult to distinguish.
Computational Chemistry Predicted lowest-energy 3D structure, electronic properties, predicted spectral data.No sample required. Provides theoretical insight into stability and reactivity.[24]It is a model, not an experimental measurement. Accuracy depends on the level of theory used. Requires experimental validation.

Conclusion

For 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole, in the current absence of a crystal structure, a combined analytical approach is not just recommended, but essential. The definitive elucidation of its structure would begin with a comprehensive 1D and 2D NMR analysis to establish the covalent framework and relative stereochemistry. This proposed structure must then be confirmed by high-resolution mass spectrometry to verify the elemental composition. Finally, this experimentally-derived structure should be cross-validated with a computationally optimized geometry.

While the pursuit of a single crystal remains a valuable goal that would provide the ultimate structural proof, the synergistic use of NMR, MS, and computational modeling provides a robust, self-validating system for the complete and confident characterization of this and other novel chemical entities.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link][1][9]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]

  • American Chemical Society. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link][3]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link][12]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link][22]

  • Bourne, J. (n.d.). An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. Available at: [Link][18]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link][13]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link][10]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link][14]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link][5]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link][7]

  • Creative Biostructure. (n.d.). X-ray Crystallography Services. Available at: [Link]

  • Semantic Scholar. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method. Available at: [Link][19][24]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. Available at: [Link][15][16]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link][21]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link][6]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link][11]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Useful Computational Chemistry Tools for Medicinal Chemistry. Available at: [Link][17]

  • American Chemical Society. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available at: [Link][20]

  • re3data.org. (n.d.). Cambridge Structural Database. Available at: [Link][4]

  • Crystallography Open Database. (n.d.). COD. Available at: [Link][3]

Safety Operating Guide

Personal protective equipment for handling 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole. The information herein is synthesized from established safety data for structurally related compounds, providing a robust framework for minimizing risk in the laboratory.

Hazard Assessment and Chemical Profile

Key Potential Hazards:

  • Acute Toxicity: Related benzodioxole and pyrrole derivatives have been classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[3][4]

  • Serious Eye Damage/Irritation: A significant risk associated with similar chemical structures is severe eye irritation.[3][5][6]

  • Skin Corrosion/Irritation: The potential for skin irritation is a noteworthy concern.[5][6][7]

  • Aquatic Toxicity: Certain analogous compounds are recognized as being harmful or toxic to aquatic life.[2]

Given these potential hazards, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.

Personal Protective Equipment (PPE) Protocol

The selection and correct use of PPE are the most critical defensive measures when handling 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole. The following table outlines the recommended PPE for various laboratory operations.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker neoprene or butyl rubber glove.Many organic compounds can penetrate standard nitrile gloves. Double-gloving with chemically resistant outer gloves provides enhanced protection against dermal absorption, a known risk with similar compounds.[1]
Eye and Face Protection Chemical splash goggles and a full-face shield.This combination is essential to protect against splashes and potential vapors that could cause severe eye damage.[1][8]
Body Protection A long-sleeved, fully-buttoned laboratory coat made of a low-linting, chemically resistant material. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or if there is a significant splash risk.This protects the skin from accidental contact and contamination.[1][9]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or if aerosolization is possible.Due to the potential for harm if inhaled, respiratory protection is crucial in scenarios with inadequate ventilation.[1][8][9]
Footwear Closed-toe shoes that cover the entire foot.This is a standard laboratory practice to protect feet from spills.[1][9]

Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Donning PPE
  • Inspect All PPE: Before each use, thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or degradation.[10]

  • Hand Washing: Wash and dry hands thoroughly before donning any PPE.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, outer pair of chemically resistant gloves, ensuring the cuffs are pulled up over the sleeves of the laboratory coat.

  • Respiratory Protection: If required, perform a seal check on the respirator before entering the work area.

  • Eye and Face Protection: Put on chemical splash goggles, followed by the full-face shield.

Chemical Handling Workflow

The following diagram illustrates the recommended workflow for handling 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Designated Work Area (Fume Hood) gather_materials Gather All Necessary Equipment and Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh/Transfer Chemical in Fume Hood don_ppe->weigh_transfer Proceed to Handling reaction_setup Perform Reaction/Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Work Surfaces and Equipment reaction_setup->decontaminate Procedure Complete dispose_waste Dispose of Chemical Waste and Contaminated Materials decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole.

Decontamination and Doffing PPE
  • Decontaminate Outer Gloves: While still wearing them, wipe the outer gloves with an appropriate solvent to remove any gross contamination.

  • Remove Outer Gloves: Carefully remove the outer gloves, avoiding contact with the inner gloves.

  • Remove Face Shield and Goggles: Remove the face shield and goggles, handling them by the straps.

  • Remove Laboratory Coat: Remove the laboratory coat, turning it inside out as you do so to contain any contamination.

  • Remove Inner Gloves: Remove the inner gloves, again avoiding contact with your skin.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of both the chemical waste and contaminated PPE is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing 5-Benzo[1][2]dioxol-5-YL-3,4-dihydro-2H-pyrrole must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][5]

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated according to your institution's established procedures.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

References

  • Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol - Benchchem.
  • SAFETY DATA SHEET - SigmaAldrich.cn.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment.
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH.
  • SAFETY DATA SHEET.
  • Safety Data Sheet - DC Fine Chemicals.
  • Pyrrole - SAFETY DATA SHEET - ThermoFisher.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
  • 5-Benzoyl-2,3-dihydro-1h-pyrrolizine-1-carboxylic acid - Apollo Scientific.
  • Personal Protective Equipment for Pesticide Handlers | US EPA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.